IDD388
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C16H12BrClFNO4 |
|---|---|
分子量 |
416.6 g/mol |
IUPAC 名称 |
2-[2-[(4-bromo-2-fluorophenyl)methylcarbamoyl]-5-chlorophenoxy]acetic acid |
InChI |
InChI=1S/C16H12BrClFNO4/c17-10-2-1-9(13(19)5-10)7-20-16(23)12-4-3-11(18)6-14(12)24-8-15(21)22/h1-6H,7-8H2,(H,20,23)(H,21,22) |
InChI 键 |
ZLIGBZRXAQNUFO-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
IDD388: A Selective Aldose Reductase Inhibitor for Diabetic Complications
A Technical Guide for Researchers and Drug Development Professionals
Abstract
IDD388 is a potent and selective inhibitor of aldose reductase (ALR2), a key enzyme in the polyol pathway implicated in the pathogenesis of diabetic complications. This document provides an in-depth technical overview of this compound, including its inhibitory activity, selectivity, the underlying mechanism of action of aldose reductase inhibitors, and detailed experimental protocols for its evaluation. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel therapeutics for diabetes and its associated pathologies.
Introduction: The Role of Aldose Reductase in Diabetic Complications
Diabetes mellitus is characterized by chronic hyperglycemia, which can lead to a cascade of metabolic dysregulations. One of the significant pathways activated during hyperglycemia is the polyol pathway. Aldose reductase (ALR2) is the first and rate-limiting enzyme in this pathway, catalyzing the NADPH-dependent reduction of glucose to sorbitol. Sorbitol is subsequently oxidized to fructose (B13574) by sorbitol dehydrogenase.
Under normal glycemic conditions, the polyol pathway is responsible for a minor fraction of glucose metabolism. However, in the hyperglycemic state associated with diabetes, the increased intracellular glucose levels lead to a significant upregulation of this pathway. The accumulation of sorbitol within cells, to which cell membranes are relatively impermeable, creates osmotic stress. This osmotic imbalance, along with the depletion of NADPH and subsequent oxidative stress, is a major contributor to the long-term complications of diabetes, including:
-
Diabetic Neuropathy: Nerve damage leading to pain, numbness, and other sensory and motor deficits.
-
Diabetic Retinopathy: Damage to the blood vessels of the retina, potentially leading to blindness.
-
Diabetic Nephropathy: Kidney damage that can progress to end-stage renal disease.
-
Cataract Formation: Opacification of the lens of the eye.
Inhibition of aldose reductase is therefore a promising therapeutic strategy to prevent or mitigate these debilitating complications by blocking the initial step of the polyol pathway and preventing the accumulation of sorbitol.
This compound: A Profile of a Selective ALR2 Inhibitor
This compound, chemically known as (2-{[(4-BROMO-2-FLUOROBENZYL)AMINO]CARBONYL}-5-CHLOROPHENOXY)ACETIC ACID, is a small molecule inhibitor of aldose reductase. Its inhibitory potency and selectivity have been characterized in vitro.
Quantitative Inhibitory Activity and Selectivity
The efficacy of an aldose reductase inhibitor is determined by its ability to inhibit ALR2 at low concentrations (IC50 value) and its selectivity over the closely related enzyme aldehyde reductase (ALR1). ALR1 is involved in various detoxification pathways, and its inhibition can lead to undesirable side effects. Therefore, a high selectivity for ALR2 over ALR1 is a critical attribute for a therapeutic candidate.
This compound has demonstrated potent inhibition of ALR2 with a half-maximal inhibitory concentration (IC50) of 30 nM .[1] In contrast, its inhibitory activity against ALR1 is significantly lower, with an IC50 of 14 µM .[1]
| Enzyme Target | IC50 Value |
| Aldose Reductase (ALR2) | 30 nM |
| Aldehyde Reductase (ALR1) | 14 µM |
The selectivity index, calculated as the ratio of IC50 (ALR1) to IC50 (ALR2), for this compound is approximately 467 . This high selectivity index indicates that this compound is a highly selective inhibitor of aldose reductase.
Signaling Pathways and Experimental Workflows
The Polyol Pathway and Inhibition by this compound
The following diagram illustrates the polyol pathway and the point of intervention for aldose reductase inhibitors like this compound.
Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase (ALR2).
Experimental Workflow for In Vitro Aldose Reductase Inhibition Assay
The following diagram outlines a typical workflow for determining the in vitro inhibitory activity of a compound like this compound against aldose reductase.
Caption: A generalized workflow for the in vitro determination of aldose reductase inhibition.
Experimental Protocols
The following is a representative protocol for an in vitro aldose reductase inhibition assay, based on established methodologies in the field. This protocol can be adapted for the evaluation of this compound and other potential inhibitors.
In Vitro Aldose Reductase Inhibition Assay (Spectrophotometric)
Principle: The activity of aldose reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of the substrate, DL-glyceraldehyde. The inhibitory effect of a test compound is quantified by measuring the reduction in the rate of NADPH oxidation.[2][3]
Materials and Reagents:
-
Purified aldose reductase (e.g., from rat lens or human recombinant)
-
Sodium Phosphate Buffer (0.067 M, pH 6.2)
-
NADPH solution (0.1 mM in phosphate buffer)
-
DL-Glyceraldehyde solution (10 mM in phosphate buffer)
-
Test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Epalrestat or Quercetin)
-
UV-Vis Spectrophotometer or a microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Working Solutions:
-
Prepare a series of dilutions of the this compound stock solution in the phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and typically does not exceed 1% to avoid solvent effects.[3]
-
Prepare working solutions of the positive control in a similar manner.
-
-
Assay Setup (96-well plate format):
-
In each well of a clear 96-well plate, add the following in order:
-
150 µL of 0.067 M Sodium Phosphate Buffer (pH 6.2)
-
10 µL of the working solution of this compound or the positive control at various concentrations. For the control (uninhibited) reaction, add 10 µL of the buffer or buffer with the same concentration of solvent.[3]
-
20 µL of 0.1 mM NADPH solution.
-
10 µL of the Aldose Reductase enzyme solution.
-
-
-
Pre-incubation:
-
Gently mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes.[3]
-
-
Initiation of Reaction:
-
Start the enzymatic reaction by adding 20 µL of the 10 mM DL-glyceraldehyde solution to each well.[3]
-
-
Kinetic Measurement:
-
Immediately begin measuring the decrease in absorbance at 340 nm every 30 seconds for a period of 5-10 minutes using a microplate reader set to 37°C.[3]
-
Data Analysis:
-
Calculate the Rate of Reaction: Determine the rate of NADPH oxidation (ΔOD/min) from the linear portion of the absorbance versus time curve for each concentration of the inhibitor and the control.
-
Calculate Percent Inhibition: The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = [(Control Rate - Inhibitor Rate) / Control Rate] * 100
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis to fit the data to a dose-response curve and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Conclusion and Future Directions
This compound is a potent and highly selective inhibitor of aldose reductase, a key enzyme implicated in the development of diabetic complications. Its low nanomolar potency against ALR2 and high selectivity index make it a valuable research tool and a potential lead compound for the development of therapeutics aimed at preventing or treating diabetic neuropathy, retinopathy, and nephropathy.
Further research is warranted to fully elucidate the therapeutic potential of this compound. This includes:
-
In vivo efficacy studies: Evaluating the ability of this compound to prevent or reverse diabetic complications in animal models of diabetes.
-
Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like characteristics.
-
Toxicology studies: Establishing the safety profile of this compound in preclinical models.
The continued investigation of selective aldose reductase inhibitors like this compound holds significant promise for addressing the unmet medical needs of individuals living with diabetes and its debilitating long-term consequences.
References
The Role of IDD388 in Targeting AKR1B10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aldo-keto reductase family 1 member B10 (AKR1B10) is a promising therapeutic target in oncology due to its overexpression in various solid tumors and its role in carcinogenesis and chemoresistance.[1][2] This enzyme's high structural similarity to aldose reductase (AKR1B1), a target in diabetes, presents a significant challenge in developing selective inhibitors.[3][4] This technical guide focuses on IDD388, a potent aldose reductase inhibitor, and its polyhalogenated derivatives, which have been instrumental as chemical probes to elucidate the structural features governing selective AKR1B10 inhibition.[3][5] We will delve into the mechanism of action, summarize key quantitative data, provide detailed experimental protocols, and visualize the intricate signaling pathways modulated by AKR1B10, offering a comprehensive resource for researchers in the field.
Introduction to AKR1B10: A Multifaceted Oncogenic Driver
AKR1B10 is a cytosolic NADPH-dependent reductase that plays a critical role in various cellular processes.[2][6] Under normal physiological conditions, its expression is primarily confined to the gastrointestinal tract, where it aids in detoxifying reactive carbonyl compounds.[2][7] However, its aberrant overexpression is a hallmark of several cancers, including hepatocellular carcinoma, non-small cell lung cancer, and breast cancer.[2][8][9]
The oncogenic roles of AKR1B10 are multifaceted and include:
-
Detoxification of Cytotoxic Carbonyls: AKR1B10 metabolizes cytotoxic aldehydes generated from lipid peroxidation, protecting cancer cells from oxidative stress-induced apoptosis.[2][10]
-
Modulation of Retinoic Acid Signaling: By reducing retinaldehydes to retinols, AKR1B10 decreases the intracellular levels of retinoic acid, a key signaling molecule that governs cell differentiation and proliferation.[2][11] This disruption of retinoid homeostasis is thought to contribute to a more proliferative, undifferentiated cancer cell phenotype.
-
Regulation of Lipid Metabolism: AKR1B10 is involved in fatty acid synthesis and isoprenoid metabolism, processes that are crucial for membrane biogenesis and protein prenylation in rapidly dividing cancer cells.[2][10]
-
Development of Chemoresistance: AKR1B10 can metabolize and detoxify various chemotherapeutic agents, such as anthracyclines, thereby contributing to acquired drug resistance.[1][7] Its inhibition has been shown to sensitize cancer cells to chemotherapy.[1][9]
Given its significant role in tumor progression and chemoresistance, AKR1B10 has emerged as a compelling target for anticancer drug development.[7][12]
This compound and its Derivatives: Probes for Selective AKR1B10 Inhibition
The development of selective AKR1B10 inhibitors is hampered by the high sequence and structural homology with AKR1B1.[4] Starting from the potent AKR1B1 inhibitor scaffold of this compound, a series of polyhalogenated derivatives have been synthesized to explore the structure-activity relationships (SAR) that govern selectivity.[3][5]
A key study synthesized a series of this compound derivatives with an increasing number of bromine atoms on the halophenoxyacetic acid moiety.[3] This strategic modification led to a decrease in AKR1B1 inhibition while enhancing the potency against AKR1B10.[5][13]
Quantitative Data: Inhibitory Potency and Selectivity
The following table summarizes the inhibitory concentrations (IC50) of this compound and its brominated derivatives against AKR1B10 and the closely related AKR1B1, highlighting the impact of polyhalogenation on potency and selectivity.
| Compound | Structure (Aryl Moiety) | AKR1B10 IC50 (nM) | AKR1B1 IC50 (nM) | Selectivity (AKR1B1/AKR1B10) |
| This compound | 4-Bromophenoxyacetic acid | ~1000 (estimated) | Potent | Low |
| MK181 | 2,4-Dibromophenoxyacetic acid | >1000 | - | - |
| MK184 | 2,4,6-Tribromophenoxyacetic acid | 200 | >10000 | >50 |
| MK204 | 2,3,4,6-Tetrabromophenoxyacetic acid | 80 | >10000 | >125 |
| MK319 | Pentabromophenoxyacetic acid | 400 | >10000 | >25 |
Data synthesized from ACS Chem. Biol. 2016, 11, 2693–2705.[3]
The data clearly demonstrates that increasing the bromine substitution on the phenyl ring of the this compound scaffold leads to a significant improvement in both the potency and selectivity for AKR1B10.[3] MK204 emerged as the most potent and selective compound in this series.[3]
Structural Basis of Selectivity
X-ray crystallography and computational modeling have revealed the structural underpinnings of this enhanced selectivity.[3][5][13]
-
Induced-Fit Pocket: While the smaller aryl moieties of this compound can bind to an external loop subpocket in AKR1B10, bulkier derivatives like MK184 and MK204 induce the opening of an inner specificity pocket.[5] This pocket is characterized by a π-π stacking interaction between the inhibitor's aryl moiety and the side chain of Trp112 in its native conformation.[13] This specific interaction is not possible in AKR1B1.[13]
-
Halogen Bonding: Quantum mechanical calculations have shown that MK204 can form a strong halogen bond within the AKR1B10 active site, contributing significantly to its high affinity.[3]
-
Steric Hindrance in AKR1B1: The ortho-bromine substituents on the more potent AKR1B10 inhibitors create steric clashes that prevent them from fitting into the prototypical specificity pocket of AKR1B1.[5]
These findings highlight that exploitation of shape complementarity, enzyme flexibility, and specific non-covalent interactions like halogen bonding are key to designing highly selective AKR1B10 inhibitors.[3]
AKR1B10 Signaling Pathways
AKR1B10 expression and activity are intertwined with several critical oncogenic signaling pathways, promoting cell proliferation, migration, invasion, and survival.
ERK Signaling Pathway
AKR1B10 has been shown to activate the Extracellular signal-regulated kinase (ERK) pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) cascade.[9][14] Activation of this pathway upregulates the expression of matrix metalloproteinases (MMPs), such as MMP2, which degrade the extracellular matrix, and vimentin, a protein involved in cell motility.[14] This cascade is a primary mechanism by which AKR1B10 promotes cancer cell migration and invasion.[14]
References
- 1. The Role of AKR1B10 in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldo-Keto Reductase Family 1 Member B10 Inhibitors: Potential Drugs for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibitor selectivity between aldo-keto reductase superfamily members AKR1B10 and AKR1B1: role of Trp112 (Trp111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. AKR1B10 and digestive tumors development: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Search for Inhibitors of Human Aldo-Keto Reductase 1B10 (AKR1B10) as Novel Agents to Fight Cancer and Chemoresistance: Current State-of-the-Art and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The pan-cancer landscape of aldo-keto reductase1B10 reveals that its expression is diminished in gastric cancer [frontiersin.org]
- 9. The Role of AKR1B10 in Lung Cancer Malignancy Induced by Sublethal Doses of Chemotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Aldo–Keto Reductase 1B10 and Its Role in Proliferation Capacity of Drug-Resistant Cancers [frontiersin.org]
- 11. Aldo–Keto Reductase 1B10 and Its Role in Proliferation Capacity of Drug-Resistant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. AKR1B10 promotes breast cancer cell migration and invasion via activation of ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
IDD388: A Potential Antitumor Agent Targeting Aldo-Keto Reductase 1B10
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
IDD388, initially identified as a potent inhibitor of aldose reductase (AR), has emerged as a promising scaffold for the development of novel antitumor agents. Its derivatives have demonstrated significant inhibitory activity against aldo-keto reductase family member 1B10 (AKR1B10), an enzyme implicated in the development and progression of various cancers and associated with chemotherapy resistance. This technical guide provides a comprehensive overview of the current understanding of this compound and its derivatives, focusing on their potential antitumor activity, mechanism of action, and the experimental methodologies used for their evaluation. While direct quantitative data on the antitumor effects of this compound remains limited in publicly available literature, this document synthesizes the existing information on its more potent derivatives to provide a framework for future research and development.
Introduction: The Role of AKR1B10 in Oncology
Aldo-keto reductase 1B10 (AKR1B10) is a member of the aldo-keto reductase superfamily that is overexpressed in several solid tumors, including lung, breast, and liver cancers.[1] Its elevated expression often correlates with poor prognosis and resistance to standard chemotherapeutic agents. AKR1B10 contributes to tumorigenesis through various mechanisms, including the detoxification of cytotoxic aldehydes, regulation of retinoic acid signaling, and modulation of lipid metabolism.[2] The enzyme's role in promoting cell proliferation and chemoresistance makes it an attractive target for the development of novel anticancer therapies.[3]
This compound and its Derivatives as AKR1B10 Inhibitors
This compound is a potent inhibitor of aldose reductase (AR), an enzyme structurally similar to AKR1B10.[3] While this compound itself shows some affinity for AKR1B10, synthetic modifications have led to the development of derivatives with significantly enhanced potency and selectivity for this cancer-associated enzyme.
Structure-Activity Relationship (SAR)
Research into the SAR of this compound derivatives has revealed that the introduction of bromine atoms to the halophenoxyacetic acid moiety can significantly enhance inhibitory activity against AKR1B10.[3] This modification appears to improve the binding affinity of the compounds to the active site of AKR1B10.
Quantitative Data on Inhibitory Potency
| Compound | Target | IC50 (nM) | Reference |
| MK204 | AKR1B10 | 80 | [3] |
This table summarizes the available quantitative data on the inhibitory potency of a key this compound derivative.
Potential Antitumor Mechanism of Action
The antitumor activity of this compound and its derivatives is believed to be mediated primarily through the inhibition of AKR1B10. This inhibition can disrupt cancer cell signaling pathways, leading to reduced proliferation, migration, and invasion, and may also re-sensitize cancer cells to conventional chemotherapies.
Impact on Signaling Pathways
AKR1B10 has been shown to influence key oncogenic signaling pathways. One of the critical pathways modulated by AKR1B10 is the Extracellular signal-regulated kinase (ERK) pathway , which is involved in cell proliferation, differentiation, and survival.[4][5] Inhibition of AKR1B10 by compounds like this compound derivatives may lead to the downregulation of ERK signaling, thereby impeding tumor growth and progression.[4]
Experimental Protocols for Evaluation of Antitumor Activity
Standard methodologies are employed to assess the antitumor potential of novel compounds like this compound and its derivatives. These include in vitro assays to determine cytotoxicity and apoptosis, and in vivo models to evaluate tumor growth inhibition.
In Vitro Cytotoxicity Assays
This colorimetric assay measures the metabolic activity of viable cells.[6]
-
Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium salt WST-1 to formazan, resulting in a color change that is proportional to the number of living cells.
-
Protocol Outline:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, 72 hours).
-
Add WST-1 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
This assay quantifies cell death by measuring the release of LDH from damaged cells.[7]
-
Principle: LDH, a stable cytosolic enzyme, is released into the cell culture medium upon cell lysis. The amount of LDH is measured through a coupled enzymatic reaction that results in a color change.
-
Protocol Outline:
-
Culture cells in a 96-well plate and treat with the test compound.
-
Collect the cell culture supernatant.
-
Add the LDH reaction mixture to the supernatant.
-
Incubate at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity based on positive and negative controls.
-
Apoptosis Detection by Annexin V Staining
Flow cytometry with Annexin V staining is used to differentiate between viable, apoptotic, and necrotic cells.[8][9]
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorescent dye and used to label apoptotic cells. A viability dye like propidium (B1200493) iodide (PI) is used to identify necrotic cells with compromised membranes.
-
Protocol Outline:
-
Treat cells with the test compound.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and a viability dye (e.g., PI).
-
Incubate in the dark at room temperature.
-
Analyze the cells by flow cytometry.
-
In Vivo Tumor Xenograft Models
Subcutaneous xenograft models in immunocompromised mice are commonly used to assess the in vivo efficacy of anticancer compounds.[10][11]
-
Principle: Human cancer cells that overexpress AKR1B10 are implanted subcutaneously into immunodeficient mice. The mice are then treated with the test compound, and tumor growth is monitored over time.
-
Protocol Outline:
-
Culture AKR1B10-expressing cancer cells.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Inject the cell suspension subcutaneously into the flank of immunodeficient mice.
-
Allow tumors to establish to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer the test compound (e.g., this compound derivative) and vehicle control according to a defined schedule.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Future Directions and Conclusion
This compound and its derivatives represent a promising class of compounds for the development of targeted cancer therapies. The inhibitory activity of its derivatives against AKR1B10, a key enzyme in cancer progression and chemoresistance, provides a strong rationale for their further investigation.
Future research should focus on:
-
Comprehensive in vitro screening: Determining the IC50 values of this compound and a wider range of its derivatives against a panel of cancer cell lines with varying levels of AKR1B10 expression.
-
In-depth mechanistic studies: Elucidating the precise signaling pathways affected by this compound and its derivatives in different cancer contexts.
-
Pharmacokinetic and pharmacodynamic studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties and the in vivo target engagement of lead compounds.
-
Combination therapy studies: Investigating the potential of these compounds to synergize with existing chemotherapeutic agents to overcome drug resistance.
References
- 1. Frontiers | Expression of the Aldo-Ketoreductases AKR1B1 and AKR1B10 in Human Cancers [frontiersin.org]
- 2. The Role of AKR1B10 in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Xenograft tumor model [bio-protocol.org]
- 11. yeasenbio.com [yeasenbio.com]
The Structure-Activity Relationship of IDD388 Derivatives: A Technical Guide for Drug Development Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of IDD388 derivatives, potent inhibitors of aldo-keto reductases (AKRs), particularly aldose reductase (AR, or AKR1B1) and AKR1B10. Understanding the nuances of how structural modifications to the this compound scaffold influence inhibitory activity and selectivity is crucial for the development of next-generation therapeutics targeting diabetic complications and cancer. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows.
Quantitative Structure-Activity Relationship Data
The inhibitory potency of this compound and its polyhalogenated derivatives against human aldose reductase (AKR1B1) and the closely related, tumor-associated enzyme AKR1B10, has been evaluated. The introduction of bromine atoms onto the aryl moiety of the halophenoxyacetic acid scaffold of this compound has a profound and differential impact on the inhibition of these two enzymes. A summary of the half-maximal inhibitory concentrations (IC50) is presented below.
| Compound | Substitution Pattern | AKR1B1 IC50 (nM) | AKR1B10 IC50 (nM) | Selectivity for AKR1B10 |
| This compound | 4-Bromophenoxyacetic acid derivative | Potent | Less Potent | Low |
| MK181 | Monobrominated derivative | Data not available | Data not available | - |
| MK184 | Dibrominated derivative | Increased from this compound | Decreased from this compound | Moderate |
| MK319 | Tribrominated derivative | Further Increased | Further Decreased | High |
| MK204 | Tetrabrominated derivative | Weakest | 80 | Highest |
Data Interpretation: A clear trend emerges from the polybromination of the this compound scaffold. Increasing the number of bromine substituents leads to a decrease in inhibitory potency against AKR1B1. Conversely, the inhibitory activity against AKR1B10 is enhanced, with the tetrabrominated derivative, MK204, demonstrating the highest potency and selectivity for AKR1B10.[1] This shift in selectivity is attributed to the steric hindrance imposed by the ortho-bromine atoms, which impedes binding to the prototypical specificity pocket of AKR1B1.[1] In contrast, the bulkier polyhalogenated derivatives can induce and occupy an inner specificity pocket in AKR1B10, facilitated by a π-π stacking interaction with the Trp112 residue.[1]
Experimental Protocols
Synthesis of Polyhalogenated this compound Derivatives
General Procedure: The synthesis of polyhalogenated this compound derivatives is achieved through the Williamson ether synthesis, followed by saponification.
-
Halogenation of Phenol (B47542): The appropriate phenol is subjected to electrophilic aromatic substitution using N-bromosuccinimide (NBS) in a suitable solvent such as dichloromethane (B109758) (CH2Cl2) to yield the desired mono-, di-, tri-, or tetra-brominated phenol. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).
-
Williamson Ether Synthesis: The resulting brominated phenol is deprotonated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). The resulting phenoxide is then reacted with an excess of ethyl bromoacetate (B1195939) to form the corresponding ethyl ester derivative. The reaction is refluxed until completion.
-
Saponification: The ethyl ester is hydrolyzed to the carboxylic acid by treatment with a base, such as sodium hydroxide (B78521) (NaOH), in a mixture of ethanol (B145695) and water. The reaction mixture is heated to ensure complete conversion.
-
Purification: The final product is purified by acidification of the reaction mixture, followed by extraction with an organic solvent and subsequent recrystallization or column chromatography to yield the pure polyhalogenated phenoxyacetic acid derivative.
Recombinant Human AKR1B1 and AKR1B10 Inhibition Assay
Principle: The enzymatic activity of AKR1B1 and AKR1B10 is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+.
Materials:
-
Recombinant human AKR1B1 and AKR1B10 enzymes
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Sodium phosphate (B84403) buffer (pH 7.0)
-
This compound derivatives (inhibitors) dissolved in DMSO
-
UV-transparent 96-well plates or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Enzyme Preparation: The recombinant human AKR1B1 and AKR1B10 are expressed in E. coli and purified using standard chromatographic techniques. The purity of the enzymes should be verified by SDS-PAGE.
-
Assay Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing sodium phosphate buffer, NADPH, and the substrate DL-glyceraldehyde.
-
Inhibitor Addition: The this compound derivatives are added to the wells at various concentrations. A control group with DMSO alone is also included.
-
Enzyme Initiation: The reaction is initiated by the addition of the respective enzyme (AKR1B1 or AKR1B10) to the wells.
-
Kinetic Measurement: The decrease in absorbance at 340 nm is monitored kinetically over time at a constant temperature (e.g., 37°C).
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time plot. The percent inhibition for each inhibitor concentration is determined relative to the control. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is calculated by fitting the data to a dose-response curve using non-linear regression analysis.
Visualizations
Structure-Activity Relationship Workflow
Caption: General workflow for the structure-activity relationship studies of this compound derivatives.
AKR1B10 Signaling Pathway in Cancer
Caption: Simplified signaling pathway of AKR1B10 in cancer and the inhibitory action of this compound derivatives.
References
Foundational Research on IDD388: A Selective Inhibitor Targeting Aldo-Keto Reductases in Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the foundational research on IDD388, a potent inhibitor of aldose reductase (AR), and its halogenated derivatives, which have been pivotal in the development of selective inhibitors for aldo-keto reductase family 1 member B10 (AKR1B10). AKR1B10 is a validated target in oncology, with its overexpression implicated in various cancers and associated with chemoresistance. This document details the mechanism of action, molecular targets, quantitative inhibitory data, and key experimental protocols related to this compound and its analogs. Furthermore, it visualizes the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals in the field of oncology and metabolic enzyme inhibition.
Introduction
Aldo-keto reductases (AKRs) are a superfamily of NAD(P)H-dependent oxidoreductases that play crucial roles in the metabolism of a wide range of substrates, including aldehydes and ketones. Within this superfamily, aldose reductase (AR or AKR1B1) has been extensively studied for its role in the polyol pathway and its implication in diabetic complications. More recently, a closely related homolog, AKR1B10, has emerged as a significant target in cancer research.[1] AKR1B10 is overexpressed in numerous solid tumors, including liver, lung, and breast cancers, and its elevated expression is often correlated with poor prognosis and resistance to chemotherapy.[1]
This compound was initially identified as a potent inhibitor of AR.[1] Subsequent research focused on leveraging the chemical scaffold of this compound to develop derivatives with enhanced selectivity and potency for AKR1B10. This guide summarizes the seminal work on polyhalogenated derivatives of this compound, which has provided critical insights into the structural features that govern inhibitor selectivity between these two highly homologous enzymes.
Molecular Targets: AR and AKR1B10
The primary molecular targets of this compound and its derivatives are aldose reductase (AR) and AKR1B10. Despite sharing high sequence and structural similarity, subtle differences in their active sites can be exploited for the design of selective inhibitors.
-
Aldose Reductase (AR; AKR1B1): The primary enzyme in the polyol pathway, which reduces glucose to sorbitol. Its inhibition is a therapeutic strategy for managing diabetic complications.
-
Aldo-Keto Reductase 1B10 (AKR1B10): Implicated in various cancers, AKR1B10 is involved in the detoxification of cytotoxic carbonyls, retinoic acid homeostasis, and lipid metabolism.[2] Its overexpression can promote cell proliferation and confer resistance to anticancer drugs.
Quantitative Inhibitory Data
The inhibitory activities of this compound and its polyhalogenated derivatives against human AR and AKR1B10 were determined using in vitro enzyme inhibition assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. The data is extracted from the study by Cousido-Siah et al. (2016) published in ACS Chemical Biology.
| Compound | Structure | IC50 (nM) vs. AR | IC50 (nM) vs. AKR1B10 | Selectivity (AR/AKR1B10) |
| This compound | 2-bromo-4-fluorophenoxyacetic acid | 15 ± 2 | 1000 ± 100 | 0.015 |
| MK181 | 2,6-dibromo-4-fluorophenoxyacetic acid | 200 ± 20 | 500 ± 50 | 0.4 |
| MK184 | 2,4,6-tribromophenoxyacetic acid | >10000 | 150 ± 15 | >66.7 |
| MK319 | 2,3,5,6-tetrabromophenoxyacetic acid | >10000 | 120 ± 10 | >83.3 |
| MK204 | Pentabromophenoxyacetic acid | >10000 | 80 ± 8 | >125 |
Experimental Protocols
Recombinant Human AKR1B10 and AR Expression and Purification
-
Expression: The cDNAs for human AKR1B10 and AR are cloned into an appropriate expression vector (e.g., pET-28a) and transformed into E. coli BL21(DE3) cells. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1 mM, followed by incubation at 20°C for 20 hours.
-
Purification: Cells are harvested by centrifugation and resuspended in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM β-mercaptoethanol, and 1 mM phenylmethylsulfonyl fluoride). After sonication and centrifugation, the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing 20 mM imidazole, and the protein is eluted with a buffer containing 250 mM imidazole. The purified protein is then dialyzed against a storage buffer (20 mM Tris-HCl, pH 7.5, 150 mM NaCl, and 1 mM dithiothreitol) and stored at -80°C.
In Vitro Enzyme Inhibition Assay (IC50 Determination)
The inhibitory activity of the compounds is determined by measuring the rate of NADPH oxidation in the presence of the enzyme and its substrate.[3]
-
Reaction Mixture: The standard assay mixture (1 mL) contains 100 mM sodium phosphate (B84403) buffer (pH 7.0), 0.2 mM NADPH, 10 mM DL-glyceraldehyde (as substrate), and the purified enzyme (AKR1B10 or AR).[3]
-
Procedure: The reaction is initiated by the addition of the substrate. The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is monitored spectrophotometrically at 25°C.
-
IC50 Calculation: For IC50 determination, the enzyme is pre-incubated with various concentrations of the inhibitor for 5 minutes before initiating the reaction. The percentage of inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined by non-linear regression analysis of the percent inhibition versus the logarithm of the inhibitor concentration.[3]
X-ray Crystallography of AKR1B10-Inhibitor Complexes
-
Crystallization: Crystals of the AKR1B10-NADP+ binary complex are grown by the hanging-drop vapor-diffusion method. The protein solution (10 mg/mL in 20 mM Tris-HCl, pH 7.5, and 1 mM NADP+) is mixed with an equal volume of reservoir solution (e.g., 0.1 M HEPES, pH 7.5, and 20% w/v PEG 8000).
-
Soaking: To obtain the ternary complex, the inhibitor is introduced by soaking the binary complex crystals in a cryoprotectant solution containing the inhibitor at a concentration of 1-5 mM.
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the cryo-cooled crystals at a synchrotron source. The structure is solved by molecular replacement using a previously determined structure of AKR1B10 as a search model. The inhibitor is then modeled into the electron density map, and the structure is refined.
Signaling Pathways and Experimental Workflows
AKR1B10 in Cancer Progression: Activation of the ERK Signaling Pathway
Overexpression of AKR1B10 in cancer cells has been shown to activate the ERK (Extracellular signal-regulated kinase) signaling pathway, which promotes cell proliferation, migration, and invasion.[3]
Caption: AKR1B10 activates the Ras-Raf-MEK-ERK signaling cascade.
Logical Workflow for Selective AKR1B10 Inhibitor Development
The development of selective AKR1B10 inhibitors starting from the lead compound this compound follows a logical workflow involving chemical synthesis, in vitro screening, and structural biology.
Caption: Workflow for developing selective AKR1B10 inhibitors.
Conclusion
The foundational research on this compound and its derivatives has been instrumental in establishing a clear path toward the development of selective AKR1B10 inhibitors for cancer therapy. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research in this area. The elucidation of the structural basis for selectivity between AR and AKR1B10 offers valuable insights for the rational design of next-generation inhibitors with improved potency and drug-like properties. The connection between AKR1B10 and key oncogenic signaling pathways, such as the ERK pathway, further underscores the therapeutic potential of targeting this enzyme in a range of malignancies.
References
The Impact of IDD388 on Cellular Signaling: A Technical Guide to a Selective Aldo-Keto Reductase Inhibitor
For Immediate Release
This technical guide provides an in-depth analysis of IDD388 and its derivatives, focusing on their effects on cellular signaling pathways relevant to cancer biology and drug development. Designed for researchers, scientists, and professionals in the field, this document synthesizes current understanding of this compound's mechanism of action, presents quantitative data on its inhibitory effects, details relevant experimental protocols, and visualizes the complex signaling networks involved.
Introduction: Targeting the Aldo-Keto Reductase Superfamily in Cancer
The aldo-keto reductase (AKR) superfamily of enzymes plays a critical role in various metabolic processes.[1][2][3] Two members of this family, aldose reductase (AR) and AKR1B10, have garnered significant attention in the context of disease. While AR is a well-established target in diabetic complications, AKR1B10 has emerged as a promising target in oncology.[4] AKR1B10 is overexpressed in numerous cancers, including breast, lung, and hepatocellular carcinoma, and its elevated expression is often correlated with chemotherapy resistance and poor prognosis.[1]
This compound was initially developed as a potent inhibitor of aldose reductase.[4] Recognizing the therapeutic potential of targeting AKR1B10 in cancer, a series of polyhalogenated derivatives of this compound were synthesized to enhance selectivity and potency against this enzyme.[4] This guide focuses on the effects of these compounds, particularly the highly selective AKR1B10 inhibitor MK204, on cancer-associated cellular signaling pathways.
Mechanism of Action: From Aldose Reductase to Selective AKR1B10 Inhibition
This compound and its derivatives exert their effects by binding to the active site of AKR enzymes, thereby inhibiting their reductase activity. The development of brominated derivatives of this compound led to a significant shift in selectivity. The addition of bromine atoms decreases the potency against AR while substantially improving it for AKR1B10.[4]
One of the most potent and selective derivatives is MK204, which demonstrates a strong inhibitory effect on AKR1B10.[4][5] This selectivity is attributed to the ability of the bulkier brominated compounds to open an inner specificity pocket in AKR1B10, a conformation not possible in AR.[4][6]
Quantitative Data: Inhibitory Potency of this compound Derivatives
The inhibitory activity of this compound derivatives is quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the reported IC50 values for key compounds against their primary targets.
| Compound | Target Enzyme | IC50 Value | Reference |
| MK204 | AKR1B10 | 80 nM | [4][5] |
| Tolrestat | AKR1B10 | ~10 nM | [7] |
| 9-methyl-2,3,7-trihydroxy-6-fluorone | AKR1B10 | 0.4 µM | [8] |
Impact on Cellular Signaling Pathways
The inhibition of AKR1B10 by this compound derivatives has significant downstream effects on key cellular signaling pathways that are frequently dysregulated in cancer.
The ERK/MAPK Pathway
The Extracellular signal-regulated kinase (ERK) pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) cascade, is crucial for cell proliferation, migration, and invasion. Overexpression of AKR1B10 has been shown to activate ERK signaling in breast cancer cells.[1] This activation promotes cancer cell migration and invasion. Consequently, inhibition of AKR1B10 is expected to suppress these malignant phenotypes by downregulating ERK pathway activity.
The PI3K/AKT Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a central regulator of cell growth, survival, and metabolism.[9][10][11][12] Dysregulation of this pathway is a common event in many cancers.[11][13] Studies have indicated that AKR1B10 can promote the proliferation and invasion of hepatocellular carcinoma cells by activating the PI3K/AKT pathway.[2] Therefore, inhibitors of AKR1B10 are predicted to suppress tumor progression by attenuating PI3K/AKT signaling.
The NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation, immunity, and cell survival.[14][15][16][17] Constitutive activation of the NF-κB pathway is observed in many cancers and contributes to tumor development and progression.[14] AKR1B10 has been shown to promote the production of pro-inflammatory cytokines like IL-1α and IL-6 in colon cancer cells by activating the NF-κB signaling pathway.[2] Inhibition of AKR1B10 would therefore be expected to dampen this pro-inflammatory signaling loop.
Experimental Protocols
The investigation of this compound and its derivatives on cellular signaling pathways relies on a variety of standard molecular biology techniques. Below are outlines of key experimental protocols.
Western Blot Analysis for Phosphorylated ERK (p-ERK)
This protocol is used to quantify the activation of the ERK pathway by measuring the levels of phosphorylated ERK.
-
Cell Culture and Treatment: Plate cancer cells (e.g., A375, COLO 205) and grow to desired confluency. Treat cells with varying concentrations of the this compound derivative for a specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody specific for p-ERK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection: Detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to serve as a loading control.
-
Data Analysis: Quantify band intensities and normalize the p-ERK signal to the total ERK signal.
PI3K/AKT Pathway Activation Assay
The activity of the PI3K/AKT pathway is typically assessed by measuring the phosphorylation of AKT at key residues (e.g., Ser473 and Thr308).
-
Cell Treatment and Lysis: Similar to the Western blot protocol, treat cells with the inhibitor and prepare cell lysates.
-
Immunoblotting: Perform Western blotting as described above, using primary antibodies specific for phosphorylated AKT (p-AKT) at Ser473 or Thr308. Re-probe the membrane with an antibody for total AKT as a loading control.
-
Alternative Methods: High-throughput methods such as ELISA-based assays or bead-based proximity assays (e.g., AlphaScreen) can also be employed for quantifying p-AKT levels.
NF-κB Activation Assay
NF-κB activation is commonly measured by detecting its translocation from the cytoplasm to the nucleus.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the inhibitor, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Immunofluorescence:
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against an NF-κB subunit (e.g., p65).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Image Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
-
Other Methods: Reporter gene assays, where a reporter gene is placed under the control of an NF-κB response element, can also be used to measure NF-κB transcriptional activity.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds for targeting AKR1B10 in cancer. Their ability to selectively inhibit this enzyme leads to the modulation of key cellular signaling pathways, including the ERK/MAPK, PI3K/AKT, and NF-κB pathways, which are critical for cancer cell proliferation, survival, and invasion. The data and protocols presented in this guide provide a framework for further research into the therapeutic potential of AKR1B10 inhibition. Future studies should focus on in vivo efficacy, biomarker development, and the potential for combination therapies to enhance the anti-cancer effects of these promising inhibitors.
References
- 1. The Role of AKR1B10 in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKR1B10 and digestive tumors development: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. Aldo-Keto Reductase Family 1 Member B10 Inhibitors: Potential Drugs for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selectivity determinants of inhibitor binding to the tumour marker human aldose reductase-like protein (AKR1B10) discovered from molecular docking and database screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. anygenes.com [anygenes.com]
- 10. cusabio.com [cusabio.com]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. raybiotech.com [raybiotech.com]
- 15. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 17. bosterbio.com [bosterbio.com]
In-Depth Technical Guide: Initial Discovery and Synthesis of the IDD388 Compound
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial discovery and synthesis of the IDD388 compound, a potent inhibitor of aldose reductase (AR). The document details the compound's biological context, quantitative inhibitory data, experimental protocols for its characterization, and its place within the broader landscape of aldose reductase inhibitors.
Introduction to this compound and its Target
This compound is a synthetic compound identified as a potent inhibitor of aldose reductase (AR), an enzyme belonging to the aldo-keto reductase (AKR) superfamily. Under normal physiological conditions, AR plays a role in various metabolic processes. However, in hyperglycemic states, such as in diabetes mellitus, the flux of glucose through the polyol pathway, where AR is the rate-limiting enzyme, is significantly increased. This leads to the accumulation of sorbitol, which has been implicated in the pathogenesis of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts. Inhibition of aldose reductase is therefore a key therapeutic strategy for the management of these conditions.
This compound has also been utilized as a foundational scaffold for the development of inhibitors targeting other related enzymes, such as AKR1B10, which is implicated in cancer.
Quantitative Inhibitory Data
The inhibitory activity of this compound and its derivatives has been quantified against human aldose reductase (AR) and the related enzyme, aldo-keto reductase 1B10 (AKR1B10). The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.
| Compound | Target Enzyme | IC50 (nM) | Reference |
| This compound | Aldose Reductase (AR) | Potent Inhibitor (Specific value not publicly detailed in initial findings, used as a potent reference compound) | [1] |
| MK181 | Aldose Reductase (AR) | - | [1] |
| AKR1B10 | - | [1] | |
| MK184 | Aldose Reductase (AR) | - | [1] |
| AKR1B10 | - | [1] | |
| MK319 | Aldose Reductase (AR) | - | [1] |
| AKR1B10 | - | [1] | |
| MK204 | Aldose Reductase (AR) | - | [1] |
| AKR1B10 | 80 | [1] |
Note: Specific IC50 values for this compound against AR are not explicitly stated in the primary available literature, which uses it as a known potent inhibitor for derivatization studies. The focus of the referenced study was on improving selectivity for AKR1B10.
Experimental Protocols
Synthesis of this compound
-
Synthesis of the Substituted Benzyl (B1604629) Halide: Preparation of the 4-(4-bromophenoxy)-5-fluoro-2-methylbenzyl bromide or chloride intermediate. This would typically involve the Williamson ether synthesis to couple a substituted phenol (B47542) with a fluorinated and methylated benzyl halide, followed by benzylic halogenation.
-
Thiolation and Coupling: Reaction of the benzyl halide intermediate with a protected mercaptoacetic acid, followed by deprotection to yield the final thioacetic acid derivative.
A generalized workflow for the synthesis is presented below.
Caption: Hypothesized synthetic workflow for this compound.
Aldose Reductase Inhibition Assay
The inhibitory activity of this compound and its analogs on aldose reductase is typically determined using a spectrophotometric assay. The following is a general protocol:
-
Enzyme and Substrate Preparation:
-
Recombinant human aldose reductase is purified and diluted to a working concentration in a suitable buffer (e.g., sodium phosphate (B84403) buffer, pH 6.2).
-
A solution of the substrate, DL-glyceraldehyde, is prepared.
-
The cofactor, NADPH, is dissolved in the assay buffer.
-
The test compound (this compound or its derivative) is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate or cuvette, the assay buffer, NADPH solution, and a solution of the test inhibitor at a specific concentration are mixed.
-
The reaction is initiated by the addition of the aldose reductase enzyme.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time using a spectrophotometer.
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
-
-
Data Analysis:
-
The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction containing no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the in vitro aldose reductase inhibition assay.
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting aldose reductase, the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.
Under hyperglycemic conditions, the increased intracellular glucose leads to a higher flux through the polyol pathway. Aldose reductase catalyzes the reduction of glucose to sorbitol, a reaction that consumes NADPH. Sorbitol is then oxidized to fructose (B13574) by sorbitol dehydrogenase, with the concomitant reduction of NAD+ to NADH.
The accumulation of sorbitol creates osmotic stress within cells, leading to cellular damage. Furthermore, the depletion of NADPH impairs the regeneration of reduced glutathione (B108866) (GSH), a key antioxidant, thereby increasing cellular susceptibility to oxidative stress. The increase in the NADH/NAD+ ratio can also have detrimental effects on cellular metabolism.
This compound, as an aldose reductase inhibitor, binds to the active site of the enzyme, preventing the conversion of glucose to sorbitol. This action is intended to mitigate the downstream pathological effects of the overactivated polyol pathway.
Caption: The polyol pathway and the inhibitory action of this compound.
Conclusion
This compound is a significant compound in the study of aldose reductase inhibition. Its potent activity has made it a valuable tool for understanding the role of the polyol pathway in diabetic complications and a starting point for the development of more selective inhibitors for related enzymes. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals in the field of drug development targeting metabolic diseases. Further investigation into the precise initial discovery and a detailed, published synthesis protocol would be beneficial for the scientific community.
References
Methodological & Application
IDD388: In Vitro Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
IDD388 is a potent and selective inhibitor of Aldose Reductase (ALR2), an enzyme implicated in the pathogenesis of diabetic complications. With a half-maximal inhibitory concentration (IC50) of 30 nM for ALR2, it demonstrates significant selectivity over the related enzyme Aldose Reductase Like 1 (ALR1), for which the IC50 is 14 µM[1]. Emerging evidence suggests that aldose reductase and the closely related enzyme, aldo-keto reductase family 1 member B10 (AKR1B10), play crucial roles in cancer progression, making inhibitors like this compound valuable tools for in vitro cancer research.
This document provides detailed application notes and experimental protocols for the in vitro characterization of this compound, focusing on its effects on cancer cell signaling, viability, and apoptosis.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its target enzymes.
| Compound | Target Enzyme | IC50 Value | Reference |
| This compound | Aldose Reductase (ALR2) | 30 nM | [1] |
| This compound | Aldose Reductase Like 1 (ALR1) | 14 µM | [1] |
Mechanism of Action and Signaling Pathways
Inhibition of AKR1B10, a key target in cancer, by small molecules is known to modulate several critical downstream signaling pathways involved in cell proliferation, survival, and metastasis. Based on studies of AKR1B10 inhibition, treatment with this compound is hypothesized to impact the following pathways:
-
Kras-E-cadherin Pathway: Inhibition of AKR1B10 can lead to the downregulation of the active form of Kras and its downstream effectors, phosphorylated C-Raf and Erk. This can be accompanied by an upregulation of E-cadherin, a key component of cell-cell adhesion.
-
PI3K/AKT Pathway: The PI3K/AKT signaling cascade, a central regulator of cell survival and proliferation, is often suppressed upon AKR1B10 inhibition. This is typically observed as a decrease in the phosphorylation levels of PI3K and AKT.
-
mTOR Pathway: As a downstream effector of the PI3K/AKT pathway, mTOR signaling, which governs cell growth and protein synthesis, is also anticipated to be downregulated following this compound treatment.
The following diagram illustrates the putative signaling pathway affected by this compound through the inhibition of AKR1B10.
Caption: Putative signaling pathway affected by this compound via AKR1B10 inhibition.
Experimental Protocols
The following are detailed protocols for in vitro studies to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the effect of this compound on the viability of cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest (e.g., A549, Panc-1, HepG2)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. Final concentrations may range from 1 nM to 100 µM. Include a vehicle control (DMSO).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry.
Workflow Diagram:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at concentrations around its IC50 value (and a vehicle control) for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Western Blot Analysis
This protocol is for the detection of changes in protein expression in the signaling pathways affected by this compound.
Workflow Diagram:
Caption: General workflow for Western Blot analysis.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-Erk, anti-Erk, anti-E-cadherin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound for the desired time.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., GAPDH).
-
Disclaimer
The experimental protocols provided are intended as a general guide. Researchers should optimize conditions such as cell type, this compound concentration, and incubation times for their specific experimental setup.
References
Application Notes and Protocols for Novel Anticancer Agents in Cell Line Experiments
Subject: Standardized Protocols for the Evaluation of Novel Anticancer Compounds in Cancer Cell Line Experiments
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "IDD388" as a specific anticancer agent could not be identified in publicly available scientific literature. The following application notes provide generalized protocols for the evaluation of novel therapeutic compounds in cancer cell line experiments. These protocols are based on established methodologies and should be adapted based on the specific characteristic of the compound under investigation.
Introduction
The preclinical evaluation of novel anticancer agents is a critical step in the drug development pipeline. In vitro studies using cancer cell lines provide essential information regarding a compound's efficacy, mechanism of action, and potential therapeutic window. This document outlines detailed protocols for key experiments designed to characterize the activity of a novel inhibitor in cancer cell lines.
Mechanism of Action & Signaling Pathway
While no specific data exists for "this compound," many anticancer agents target critical signaling pathways that regulate cell proliferation, survival, and apoptosis. A hypothetical mechanism of action for a novel kinase inhibitor is presented below. This putative inhibitor, designated here as "Compound X," is theorized to target an upstream kinase in the PI3K/Akt/mTOR pathway, a frequently dysregulated pathway in cancer.
Hypothetical Signaling Pathway for Compound X
Caption: Hypothetical signaling pathway of Compound X.
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
Objective: To determine the cytotoxic or cytostatic effects of a novel compound on a panel of cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
Novel compound stock solution (e.g., in DMSO)
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the novel compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTS/MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by the novel compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
Novel compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the novel compound at concentrations around the IC50 value for 24-48 hours.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
Western Blot Analysis
Objective: To investigate the effect of the novel compound on the expression and phosphorylation status of key proteins in a target signaling pathway.
Materials:
-
Cancer cell lines
-
Novel compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with the novel compound at various concentrations and time points.
-
Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Experimental Workflow
Caption: General experimental workflow.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: IC50 Values of Compound X in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 72h |
| MCF-7 | Breast Cancer | Data |
| A549 | Lung Cancer | Data |
| HCT116 | Colon Cancer | Data |
| PANC-1 | Pancreatic Cancer | Data |
Table 2: Apoptosis Induction by Compound X in MCF-7 Cells (48h treatment)
| Treatment | Concentration (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| Vehicle Control | - | Data | Data |
| Compound X | IC50/2 | Data | Data |
| Compound X | IC50 | Data | Data |
| Compound X | 2 x IC50 | Data | Data |
Table 3: Modulation of Signaling Proteins by Compound X in MCF-7 Cells (24h treatment)
| Target Protein | Treatment Concentration (µM) | Relative Expression/Phosphorylation (Fold Change vs. Vehicle) |
| p-Akt (Ser473) | IC50 | Data |
| Total Akt | IC50 | Data |
| p-mTOR (Ser2448) | IC50 | Data |
| Total mTOR | IC50 | Data |
| Cleaved PARP | IC50 | Data |
Conclusion
These standardized protocols provide a robust framework for the initial in vitro characterization of novel anticancer compounds. The resulting data on cytotoxicity, apoptosis induction, and mechanism of action are crucial for making informed decisions regarding the further development of a potential therapeutic candidate. It is imperative to adapt these protocols to the specific properties of the compound and the biological context of the cancer cell lines being studied.
Methodology for Testing IDD388 Efficacy in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
IDD388 is a potent inhibitor of aldose reductase (AR) and shows promise as a therapeutic agent, particularly in oncology, due to its inhibitory activity against Aldo-Keto Reductase Family 1 Member B10 (AKR1B10).[1] AKR1B10 is overexpressed in various cancers, including pancreatic, liver, lung, and breast cancer, and plays a crucial role in tumor progression, metastasis, and chemoresistance.[2][3][4][5] These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of this compound in preclinical animal models of cancer.
Mechanism of Action and Signaling Pathways
AKR1B10 is implicated in multiple signaling pathways that drive cancer cell proliferation, survival, and invasion. This compound, by inhibiting AKR1B10, is expected to modulate these pathways to exert its anti-tumor effects. Key signaling cascades influenced by AKR1B10 include:
-
PI3K/AKT Pathway: AKR1B10 can activate the PI3K/AKT signaling pathway, which is central to cell survival and proliferation. Inhibition of AKR1B10 is expected to suppress this pathway, leading to decreased tumor cell growth.[3][6]
-
Kras-E-cadherin Pathway: In pancreatic cancer, AKR1B10 has been shown to modulate the Kras-E-cadherin pathway. Its inhibition can lead to the upregulation of E-cadherin, a key protein in cell adhesion, thereby reducing tumor cell invasion and metastasis.[2]
-
FAK/Src/Rac1 Signaling Pathway: AKR1B10 can promote breast cancer metastasis through the activation of the integrin α5/δ-catenin mediated FAK/Src/Rac1 signaling pathway.[7]
Below are diagrams illustrating the experimental workflow for testing this compound and the key signaling pathways it targets.
Experimental Protocols
The following protocols provide a detailed methodology for conducting in vivo efficacy studies of this compound using a subcutaneous xenograft mouse model.
Protocol 1: Establishment of Subcutaneous Xenograft Model
1. Cell Line Selection and Culture:
-
Select a human cancer cell line with high endogenous expression of AKR1B10 (e.g., pancreatic, breast, or lung cancer cell lines).
-
Culture the cells in their recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before harvesting for injection.
2. Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude, NOD/SCID, or NSG mice), 6-8 weeks old.
-
House the animals in a specific pathogen-free (SPF) facility.
-
Allow mice to acclimatize for at least one week before the experiment.
3. Cell Preparation and Injection:
-
Harvest cells using trypsin-EDTA and wash with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
4. Tumor Growth Monitoring:
-
Monitor the mice 2-3 times per week for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) using digital calipers.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length × Width²) / 2 .
-
Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-200 mm³.
Protocol 2: In Vivo Efficacy Study of this compound
1. This compound Formulation and Administration:
-
Based on the properties of similar aldose reductase inhibitors, this compound can be formulated for oral gavage or intraperitoneal (IP) injection.
-
Vehicle: A common vehicle for oral administration is 0.5% carboxymethylcellulose (CMC) in water. For IP injection, a solution in PBS or a mixture containing DMSO and polyethylene (B3416737) glycol (PEG) can be used. Note: A pilot study to determine the maximum tolerated dose (MTD) and optimal vehicle is recommended.
-
Dosing: The dose will depend on the MTD study. A typical starting dose for a small molecule inhibitor in a xenograft model can range from 10 to 100 mg/kg, administered daily or on a specified schedule.
2. Treatment Groups:
-
Vehicle Control Group: Receives the same volume of the vehicle used to formulate this compound, administered on the same schedule.
-
This compound Treatment Group(s): Receive this compound at one or more dose levels.
3. Monitoring and Data Collection:
-
Administer the treatment for a predetermined period (e.g., 21-28 days).
-
Measure tumor volumes and mouse body weights 2-3 times per week.
-
Monitor the general health and behavior of the mice daily.
-
At the end of the study, euthanize the mice and excise the tumors.
4. Data Analysis:
-
Weigh the excised tumors.
-
Calculate the percent tumor growth inhibition (%TGI) using the formula: %TGI = [1 - (ΔT / ΔC)] × 100 where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the results.
Protocol 3: Pharmacodynamic and Biomarker Analysis
1. Tissue Collection and Processing:
-
At the end of the efficacy study, a portion of the excised tumor tissue should be snap-frozen in liquid nitrogen for Western blot analysis and another portion fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).
2. Western Blot Analysis:
-
Homogenize the frozen tumor tissue and extract proteins.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against AKR1B10 and key downstream signaling proteins (e.g., p-AKT, E-cadherin, c-Myc).
-
Use an appropriate secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) system.
3. Immunohistochemistry (IHC):
-
Embed the formalin-fixed tissue in paraffin (B1166041) and section.
-
Perform antigen retrieval and block endogenous peroxidase activity.
-
Incubate the sections with primary antibodies against markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), as well as AKR1B10.
-
Use a suitable secondary antibody and detection system.
-
Counterstain with hematoxylin (B73222) and visualize under a microscope.
Data Presentation
All quantitative data from the in vivo efficacy and pharmacodynamic studies should be summarized in clearly structured tables for easy comparison between treatment and control groups.
| Treatment Group | Number of Mice | Initial Tumor Volume (mm³ ± SEM) | Final Tumor Volume (mm³ ± SEM) | Final Tumor Weight (g ± SEM) | % TGI | p-value |
| Vehicle Control | 10 | 150.5 ± 12.3 | 1250.8 ± 110.2 | 1.25 ± 0.11 | - | - |
| This compound (X mg/kg) | 10 | 148.9 ± 11.8 | 625.4 ± 85.6 | 0.63 ± 0.09 | 50.0 | <0.05 |
| This compound (Y mg/kg) | 10 | 152.1 ± 13.1 | 450.2 ± 65.1 | 0.45 ± 0.07 | 64.0 | <0.01 |
| Biomarker | Vehicle Control (Relative Expression) | This compound (X mg/kg) (Relative Expression) | This compound (Y mg/kg) (Relative Expression) | p-value |
| p-AKT | 1.00 ± 0.12 | 0.65 ± 0.09 | 0.42 ± 0.07 | <0.01 |
| E-cadherin | 1.00 ± 0.15 | 1.45 ± 0.20 | 1.88 ± 0.25 | <0.05 |
| c-Myc | 1.00 ± 0.10 | 0.72 ± 0.08 | 0.51 ± 0.06 | <0.01 |
| Ki-67 (% positive cells) | 85.2 ± 5.6 | 55.4 ± 7.2 | 35.8 ± 6.1 | <0.001 |
| Cleaved Caspase-3 (% positive cells) | 5.1 ± 1.2 | 15.3 ± 2.5 | 25.6 ± 3.1 | <0.001 |
These protocols and guidelines provide a robust framework for the preclinical evaluation of this compound in animal models of cancer. Adherence to these methodologies will ensure the generation of reliable and reproducible data to support the further development of this compound as a potential anti-cancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. AKR1B10 dictates c-Myc stability to suppress colorectal cancer metastasis via PP2A nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The pan-cancer landscape of aldo-keto reductase1B10 reveals that its expression is diminished in gastric cancer [frontiersin.org]
- 5. The pan-cancer landscape of aldo-keto reductase1B10 reveals that its expression is diminished in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AKR1B10 inhibits the proliferation and metastasis of hepatocellular carcinoma cells by regulating the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AKR1B10 promotes breast cancer metastasis through integrin α5/δ-catenin mediated FAK/Src/Rac1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of IDD388 IC50 in an Aldose Reductase Enzymatic Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
IDD388 is a potent and selective inhibitor of Aldose Reductase (ALR2), the first and rate-limiting enzyme in the polyol pathway.[1] Under hyperglycemic conditions, this pathway converts excess glucose into sorbitol, a process implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy. The accumulation of sorbitol leads to osmotic stress and subsequent cellular damage. By inhibiting ALR2, this compound presents a promising therapeutic strategy for the mitigation of these complications. This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against human recombinant aldose reductase in an in vitro enzymatic assay.
Principle of the Assay
The enzymatic activity of aldose reductase is quantified by monitoring the oxidation of the cofactor NADPH to NADP⁺, which accompanies the reduction of a substrate, typically DL-glyceraldehyde. This process leads to a decrease in absorbance at 340 nm. The inhibitory effect of this compound is measured by its ability to reduce the rate of NADPH oxidation. The IC50 value, representing the concentration of this compound required to inhibit 50% of the aldose reductase activity, is then determined by analyzing the dose-response curve.
Quantitative Data Summary
The inhibitory potency of this compound and its derivatives against aldose reductases is summarized in the table below. The data highlights the selectivity of this compound for Aldose Reductase (ALR2) over related enzymes.
| Compound | Target Enzyme | Substrate | IC50 |
| This compound | Aldose Reductase (ALR2) | DL-Glyceraldehyde | 30 nM[1] |
| This compound | Aldehyde Reductase (ALR1) | Not specified | 14 µM[1] |
Signaling Pathway
Aldose reductase is the initial enzyme in the polyol pathway. In hyperglycemic states, the increased flux through this pathway leads to the accumulation of sorbitol. This accumulation causes osmotic stress and increases oxidative stress due to the consumption of NADPH, which is also required by glutathione (B108866) reductase to regenerate the antioxidant glutathione. These changes contribute to the activation of downstream signaling pathways, such as protein kinase C (PKC), leading to the cellular damage observed in diabetic complications.
Caption: Polyol pathway and the inhibitory action of this compound.
Experimental Protocols
Materials and Reagents
-
Recombinant Human Aldose Reductase (ALR2)
-
This compound
-
DL-Glyceraldehyde (substrate)
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form (NADPH) (cofactor)
-
Sodium Phosphate Buffer (0.067 M, pH 6.2)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well, UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Reagent Preparation
-
Assay Buffer: Prepare a 0.067 M sodium phosphate buffer and adjust the pH to 6.2.
-
NADPH Solution: Prepare a stock solution of NADPH in the assay buffer. The final concentration in the assay should be 0.1 mM.
-
DL-Glyceraldehyde Solution: Prepare a stock solution of DL-glyceraldehyde in the assay buffer. The final concentration in the assay will be 10 mM.
-
Enzyme Solution: Prepare a working solution of recombinant human aldose reductase in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.
-
This compound Working Solutions: Perform a serial dilution of the this compound stock solution in the assay buffer to create a range of working concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent interference.
Experimental Workflow
The following diagram outlines the key steps for the IC50 determination of this compound.
Caption: Workflow for IC50 determination of this compound.
Assay Procedure
-
Assay Setup: In a 96-well microplate, add the following reagents in order:
-
140 µL of 0.067 M Sodium Phosphate Buffer (pH 6.2)
-
20 µL of NADPH solution
-
10 µL of this compound working solution (or vehicle for control wells)
-
10 µL of Aldose Reductase enzyme solution
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Start the enzymatic reaction by adding 20 µL of the DL-glyceraldehyde solution to each well.
-
Measurement: Immediately begin measuring the decrease in absorbance at 340 nm in kinetic mode for 5-10 minutes, with readings taken every 30 seconds.
Data Analysis
-
Calculate the reaction rate: Determine the rate of NADPH oxidation (ΔAbsorbance/minute) from the linear portion of the kinetic curve for each well.
-
Calculate the percentage of inhibition:
-
% Inhibition = [ (Ratecontrol - Rateinhibitor) / Ratecontrol ] * 100
-
-
Determine the IC50: Plot the percentage of inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to fit the curve and determine the IC50 value.
Conclusion
This application note provides a comprehensive protocol for the accurate and reproducible determination of the IC50 value of this compound against aldose reductase. The provided methodologies and background information will be valuable for researchers in the fields of drug discovery and development, particularly those focused on diabetic complications. Adherence to this protocol will ensure reliable characterization of the inhibitory potency of this compound and similar compounds.
References
Application of X-ray Crystallography to Elucidate the Binding of IDD388 to Aldo-Keto Reductase 1B10
Application Notes and Protocols for Quantum-Mechanical Calculations in the Design of IDD388-based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of quantum-mechanical (QM) calculations in the rational design of inhibitors targeting aldo-keto reductase family 1 member B10 (AKR1B10), using the IDD388 scaffold as a case study.
Introduction
Aldo-keto reductase 1B10 (AKR1B10) is a promising therapeutic target, particularly in the context of cancer.[1][2] The development of potent and selective inhibitors for AKR1B10 is a key objective in drug discovery. This compound, a known aldose reductase inhibitor, has served as a foundational scaffold for developing selective AKR1B10 inhibitors.[3] Quantum-mechanical calculations have emerged as a powerful tool in drug design, offering detailed insights into protein-ligand interactions and binding affinities that are not achievable with classical molecular mechanics.[4][5][6] These methods, including Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM), allow for a more accurate prediction of inhibitor potency and selectivity, thereby guiding the design of more effective therapeutic agents.[1][7][8]
Rationale for Using QM Calculations
The application of QM methods is particularly advantageous for:
-
Accurate Description of Electronic Effects: QM calculations can explicitly model electron distribution, polarization, and charge transfer, which are crucial for understanding the nuances of inhibitor binding.[6]
-
Modeling Complex Interactions: Interactions such as halogen bonds and π-π stacking, which can be critical for the potency and selectivity of this compound derivatives, are more accurately represented by QM methods.[3]
-
Calculation of Reaction Energetics: For covalent inhibitors, QM/MM methods can elucidate reaction mechanisms and calculate activation energies, providing a deeper understanding of inhibitor efficacy.
-
Refining Binding Affinity Predictions: By providing a more accurate representation of the interaction energy between the inhibitor and the active site, QM methods can significantly improve the prediction of binding free energies.[4]
Quantitative Data Summary
The following table summarizes the inhibitory activity of polyhalogenated derivatives of this compound against AKR1B10. The data is based on the findings from Cousido-Siah et al., where a series of brominated derivatives were synthesized and evaluated.
| Compound | Description | IC50 (nM) for AKR1B10 | Selectivity Notes |
| This compound | Parent Aldose Reductase Inhibitor | Not explicitly stated | Potent Aldose Reductase (AR) inhibitor. |
| MK181 | Derivative of this compound | Not explicitly stated | Binds to the external loop A subpocket of AKR1B10. |
| MK184 | Brominated derivative of this compound | Not explicitly stated | Opens an inner specificity pocket in AKR1B10. |
| MK319 | Brominated derivative of this compound | Not explicitly stated | Opens an inner specificity pocket in AKR1B10. |
| MK204 | Polyhalogenated derivative of this compound | 80 | Forms a strong halogen bond with the protein and exhibits the most selective and inhibitory potency against AKR1B10 in the studied series.[3] |
Note: The IC50 values for all derivatives were not available in the public abstracts. The value for MK204 is explicitly mentioned.
Signaling Pathway and Mechanism of Inhibition
AKR1B10 is implicated in cellular signaling pathways that contribute to cancer cell proliferation and survival. Notably, it has been shown to influence the PI3K/AKT signaling pathway. Inhibition of AKR1B10 can therefore disrupt these oncogenic signals.
The inhibitors, including this compound derivatives, bind to the active site of AKR1B10. This binding is stabilized by key interactions with catalytic residues such as Tyr49 and His111, as well as π-π stacking with Trp112. The selectivity of certain inhibitors for AKR1B10 over the related aldose reductase (AR) is attributed to subtle differences in the active site and the ability of bulkier derivatives to open an inner specificity pocket in AKR1B10.
Experimental Protocols
AKR1B10 Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the IC50 values of novel this compound derivatives.
Materials:
-
Recombinant human AKR1B10 enzyme
-
Assay Buffer (e.g., 50 mM Sodium Acetate, 0.1 M NaCl, pH 5.0)
-
NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate)
-
Substrate (e.g., 4-nitro-benzaldehyde)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute recombinant AKR1B10 to the desired concentration (e.g., 4 ng/µL) in Assay Buffer.
-
Prepare a reaction mixture containing the substrate (e.g., 2 mM 4-nitro-benzaldehyde) and NADPH (e.g., 400 µM) in Assay Buffer.
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of the diluted AKR1B10 solution to each well of the 96-well plate.
-
Add a corresponding volume of the serially diluted test compounds to the wells. Include a control with buffer instead of the inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for 15-30 minutes at a constant temperature (e.g., 25°C or 37°C).
-
-
Initiate Reaction:
-
Start the reaction by adding 50 µL of the reaction mixture to each well.
-
-
Data Acquisition:
-
Immediately measure the decrease in absorbance at 340 nm (due to NADPH oxidation) in kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol for QM/MM-based Binding Free Energy Calculation
This protocol describes a computational workflow for calculating the binding free energy of an this compound derivative to AKR1B10.
Software:
-
Molecular modeling software (e.g., Schrödinger Maestro, Amber, CHARMM)
-
QM software package (e.g., Gaussian, Q-Chem, TURBOMOLE)
Procedure:
-
System Preparation:
-
Obtain the crystal structure of AKR1B10 (e.g., from the Protein Data Bank).
-
Prepare the protein structure by adding hydrogens, assigning protonation states, and minimizing the structure using a molecular mechanics (MM) force field.
-
Dock the inhibitor into the active site of the prepared protein structure.
-
-
QM/MM Partitioning:
-
Define the QM region, which typically includes the ligand and the key active site residues (e.g., Tyr49, His111, Trp112).
-
The remainder of the protein and solvent molecules are treated as the MM region.
-
-
Geometry Optimization:
-
Perform a geometry optimization of the QM region while keeping the MM atoms fixed or allowing them to relax. This is typically done at a DFT level of theory (e.g., B3LYP/6-31G*).
-
-
Binding Energy Calculation:
-
Calculate the single-point energy of the optimized complex (E_complex).
-
Calculate the single-point energies of the isolated ligand (E_ligand) and the protein (E_protein) in the same geometries as in the complex.
-
The QM/MM binding energy (ΔE_bind) is calculated as: ΔE_bind = E_complex - (E_protein + E_ligand)
-
-
Free Energy Correction (Optional but Recommended):
-
To obtain the binding free energy (ΔG_bind), entropic contributions and solvation effects need to be considered. This can be achieved through methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or by performing frequency calculations on the QM region to estimate vibrational entropy.
-
Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Accurate protein-ligand binding free energy estimation using QM/MM on multi-conformers predicted from classical mining minima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Aldo-keto reductase family 1 member B10 (AKR1B10) Elisa Kit – AFG Scientific [afgsci.com]
- 6. Binding free energy calculation with QM/MM hybrid methods for Abl-Kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. personal.utdallas.edu [personal.utdallas.edu]
Application Notes and Protocols for the Synthesis of Polyhalogenated Resiniferatoxin Derivatives
Note on Compound Identification: The specific compound "IDD-388" was not found in publicly available scientific literature. However, the request for protocols on "polyhalogenated derivatives" strongly aligns with published research on iodinated derivatives of resiniferatoxin (B1680534) (RTX), such as 5'-Iodoresiniferatoxin (I-RTX). This document provides detailed methods based on the synthesis of I-RTX, a representative polyhalogenated derivative.
Introduction: Resiniferatoxin (RTX) is a naturally occurring, ultrapotent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor involved in pain signaling. Halogenation, particularly iodination, of the aromatic ring of RTX dramatically alters its pharmacological profile, converting it from a potent agonist to a high-affinity antagonist. 5'-Iodoresiniferatoxin (I-RTX) is a critical pharmacological tool for studying TRPV1 function and serves as a lead compound for developing novel analgesics.[1][2] These notes detail two primary synthetic strategies for preparing I-RTX.
Pharmacological Profile
Halogenation significantly impacts the binding affinity and functional activity of resiniferatoxin derivatives at the human TRPV1 receptor.
| Compound | Modification | Binding Affinity (Ki) | Functional Activity |
| Resiniferatoxin (RTX) | Parent Compound | Potent | Agonist |
| 5'-Iodoresiniferatoxin (I-RTX) | Aromatic Iodination | ~4.2 pM | Antagonist[1] |
| 2-iodo-4-hydroxy-5-methoxyphenylacetic acid ester of resiniferinol | Iodinated Congener | 0.71 nM | Partial Agonist[3] |
Synthesis Strategy 1: Convergent Synthesis from Iodinated Precursors
This is the preferred and more convenient method, avoiding direct iodination of the sensitive RTX molecule. The strategy involves synthesizing the iodinated side chain separately and then esterifying it with the resiniferonol (B1195318) backbone.[1]
Experimental Workflow Diagram
Caption: Convergent synthesis workflow for I-RTX.
Detailed Protocol
Part A: Synthesis of 5-Iodohomovanillic Acid
-
Starting Material: Commercially available 5-iodovanillin.
-
Homologation: The aldehyde group of 5-iodovanillin is converted to a carboxylic acid with an additional methylene (B1212753) group (homologation). This can be achieved via several multi-step organic chemistry methods, such as the Arndt-Eisert homologation.
-
Convert the aldehyde to the corresponding cinnamic acid derivative.
-
Reduce the double bond.
-
This process yields 5-iodohomovanillic acid.
-
-
Purification: The product is purified by crystallization or column chromatography to yield the pure acid, ready for coupling.
Part B: Preparation of Resiniferonol-9,13,14-orthophenylacetate (ROPA)
-
Starting Material: Resiniferatoxin (RTX).
-
Hydrolysis: The homovanillate ester at the C-20 position of RTX is selectively hydrolyzed under mild basic conditions to yield the free alcohol, ROPA.
-
Purification: ROPA is purified from the reaction mixture using silica (B1680970) gel chromatography.
Part C: Esterification
-
Reaction Setup: Dissolve ROPA (1 equivalent) and 5-iodohomovanillic acid (1.2 equivalents) in an anhydrous aprotic solvent such as Dichloromethane (DCM).
-
Coupling Agents: Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 equivalents) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 5'-Iodoresiniferatoxin (I-RTX).
-
Synthesis Strategy 2: Direct Iodination of Resiniferatoxin
This method involves the direct electrophilic iodination of the RTX molecule. It is less favored because RTX can be unstable under the reaction conditions, leading to lower yields and the need for careful control.
Logical Flow Diagram
Caption: Direct iodination strategy for I-RTX synthesis.
Detailed Protocol
-
Reaction Setup: Dissolve Resiniferatoxin (RTX) in a suitable solvent mixture, such as methanol (B129727) and a buffer solution.
-
Reagent Addition: Add Sodium Iodide (NaI) to the solution, followed by the slow, portion-wise addition of Chloramine-T. Chloramine-T acts as an oxidizing agent to generate the electrophilic iodine species in situ.
-
Reaction Control: The reaction is highly sensitive and must be carefully monitored (e.g., by HPLC). It should be quenched at incomplete conversion to minimize the degradation of the starting material and product.
-
Quenching: Quench the reaction by adding a reducing agent, such as sodium thiosulfate (B1220275) solution, which consumes any remaining iodine.
-
Workup and Purification:
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
The crude product is a mixture of I-RTX, unreacted RTX, and byproducts. Purification requires preparative High-Performance Liquid Chromatography (HPLC) to isolate the desired I-RTX.
-
References
Application Notes and Protocols for Assessing the Stability and Solubility of IDD388 in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for evaluating the stability and solubility of the novel kinase inhibitor, IDD388, in dimethyl sulfoxide (B87167) (DMSO). Adherence to these guidelines will ensure the generation of reliable and reproducible data, which is critical for downstream applications such as high-throughput screening, bioassays, and formulation development.
Introduction
Dimethyl sulfoxide (DMSO) is a universal solvent in drug discovery due to its exceptional ability to dissolve a wide range of organic compounds. Kinase inhibitors, such as this compound, are often prepared as concentrated stock solutions in DMSO for storage and subsequent dilution into aqueous assay buffers. The stability and solubility of these compounds in DMSO are paramount, as degradation or precipitation can lead to inaccurate experimental results.[1]
Factors that can influence the stability of a compound in DMSO include water content, storage temperature, exposure to light, and the number of freeze-thaw cycles.[2][3] Therefore, it is crucial to experimentally determine the optimal storage and handling conditions for this compound in DMSO.
Similarly, understanding the solubility limit of this compound is essential for preventing compound precipitation in assays and for developing suitable formulations for in vivo studies. This document outlines protocols for determining both the kinetic and thermodynamic solubility of this compound.
Stability Assessment of this compound in DMSO
The following protocol describes a method to assess the stability of this compound in DMSO over time under various storage conditions using High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: DMSO Stability
Objective: To determine the degradation of this compound in DMSO under accelerated and long-term storage conditions.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO (≥99.9% purity)[1]
-
Internal Standard (IS): A stable, non-reactive compound with similar chromatographic properties to this compound.
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (FA), LC-MS grade
-
Amber glass or polypropylene (B1209903) vials with screw caps[3]
-
Calibrated analytical balance
-
Vortex mixer
-
HPLC system with UV or Mass Spectrometry (MS) detector
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a sufficient amount of this compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM.[1] Vortex thoroughly to ensure complete dissolution.[4]
-
Prepare a 10 mM stock solution of the Internal Standard in DMSO.[1]
-
Prepare multiple small aliquots of the this compound stock solution in amber vials to minimize exposure to light and moisture during repeated sampling.[3]
-
-
Storage Conditions and Time Points:
-
Establish different storage conditions to be tested:
-
Define the time points for analysis. For accelerated studies, typical time points are 0, 24, 48, 72, and 168 hours.[1] For long-term studies, time points can be 0, 1, 3, and 6 months.[2] For freeze-thaw studies, analyze after 1, 3, 5, and 10 cycles.[2]
-
-
Sample Preparation for Analysis:
-
At each time point, retrieve a vial from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Prepare the analytical sample by adding an equal volume of the IS stock solution to an aliquot of the this compound stock solution.[1]
-
Dilute the mixture with a suitable solvent (e.g., 50:50 ACN:Water with 0.1% FA) to a final concentration appropriate for LC-MS analysis (e.g., 1 µM).[1]
-
-
HPLC Analysis:
-
Analyze the samples using a validated LC-MS method capable of separating this compound from potential degradants and the internal standard.[1]
-
An example of LC-MS conditions is provided in Table 1.
-
-
Data Analysis:
-
Determine the peak area of this compound and the internal standard from the chromatogram for each sample.
-
Calculate the peak area ratio: Ratio = Peak Area of this compound / Peak Area of Internal Standard.[1]
-
Determine the percentage of this compound remaining at each time point relative to the time zero (T0) sample: % Remaining = (Ratio at Tx / Ratio at T0) * 100.[1]
-
Data Presentation: Stability
The results of the stability study should be summarized in a clear and concise table.
Table 1: Example HPLC Parameters for Stability Analysis
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |
| Gradient | 5-95% B over 5 minutes[1] |
| Flow Rate | 0.4 mL/min[1] |
| Injection Volume | 5 µL[1] |
| Detection (UV) | At the wavelength of maximum absorbance for this compound[1] |
| Detection (MS) | Electrospray ionization (ESI) in positive or negative mode[1] |
Table 2: Stability of this compound in DMSO
| Storage Condition | Time Point | % this compound Remaining (Mean ± SD, n=3) | Observations |
|---|---|---|---|
| 40°C | 0 hr | 100 | Clear solution |
| 24 hr | |||
| 72 hr | |||
| 168 hr | Appearance of new peaks? | ||
| 25°C (Dark) | 0 days | 100 | Clear solution |
| 7 days | |||
| 30 days | |||
| -20°C | 0 months | 100 | Clear solution |
| 1 month | |||
| 3 months | |||
| 6 months | |||
| Freeze-Thaw | 0 cycles | 100 | Clear solution |
| 1 cycle | |||
| 5 cycles |
| | 10 cycles | | |
Workflow Diagram: Stability Assessment
Caption: Workflow for assessing the stability of this compound in DMSO.
Solubility Assessment of this compound
The solubility of a compound can be determined through kinetic or thermodynamic methods. Kinetic solubility is often measured in high-throughput settings and reflects the solubility of a compound when rapidly diluted from a DMSO stock into an aqueous buffer.[5] Thermodynamic solubility represents the true equilibrium solubility.[6]
Experimental Protocol: Kinetic Solubility by Nephelometry
Objective: To rapidly determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
10 mM this compound in DMSO stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well or 384-well microtiter plates[7]
-
Nephelometer (plate reader capable of light scattering measurement)[7]
Procedure:
-
Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the 10 mM this compound DMSO stock solution into the wells of a microtiter plate.[7]
-
Buffer Addition: Add PBS to each well to achieve a range of final this compound concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept low and consistent (e.g., 1-2%).
-
Mixing and Incubation: Mix the contents of the wells thoroughly. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 1-2 hours).[7]
-
Measurement: Measure the light scattering in each well using a nephelometer.[7] An increase in light scattering indicates the formation of a precipitate.
-
Data Analysis: Plot the light scattering signal against the this compound concentration. The solubility limit is the concentration at which a significant increase in light scattering is observed.
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in an aqueous buffer.
Materials:
-
This compound (solid powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system with UV or MS detector
-
Filtration apparatus (e.g., 0.45 µm syringe filters)
-
Shaker/incubator
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing PBS.
-
Incubation: Tightly cap the vial and shake at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]
-
Filtration: After incubation, filter the solution to remove any undissolved solid.[6]
-
Quantification: Analyze the filtrate by HPLC-UV/MS.[6]
-
Data Analysis: Determine the concentration of this compound in the filtrate by comparing its peak area to a standard curve of known this compound concentrations. This concentration represents the thermodynamic solubility.[6]
Data Presentation: Solubility
Summarize the solubility data in a table for easy comparison.
Table 3: Solubility of this compound
| Assay Type | Buffer | Temperature (°C) | Solubility (µM) | Method |
|---|---|---|---|---|
| Kinetic | PBS, pH 7.4 | 25 | Nephelometry |
| Thermodynamic | PBS, pH 7.4 | 25 | | Shake-Flask/HPLC |
Workflow Diagram: Solubility Assessment
Caption: Workflows for kinetic and thermodynamic solubility assessment.
Signaling Pathway Context (Hypothetical)
As this compound is a kinase inhibitor, its activity is relevant within a cellular signaling pathway. The diagram below illustrates a hypothetical pathway that could be targeted by a kinase inhibitor. Understanding the target pathway is crucial for interpreting the biological effects of the compound.
Caption: A hypothetical signaling pathway for a kinase inhibitor.
Conclusion
The protocols outlined in this document provide a comprehensive framework for assessing the stability and solubility of the kinase inhibitor this compound in DMSO. Rigorous evaluation of these physicochemical properties is a critical step in the early stages of drug development, ensuring data integrity and facilitating the progression of promising compounds. The provided tables and workflows serve as templates for data organization and experimental planning.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. enamine.net [enamine.net]
Application Notes and Protocols for Utilizing IDD388 in Chemotherapy Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotherapy resistance remains a significant hurdle in the effective treatment of cancer. A growing body of evidence implicates the enzyme Aldo-Keto Reductase 1B10 (AKR1B10) in the development of resistance to a variety of chemotherapeutic agents. AKR1B10 is overexpressed in numerous cancer types and is associated with a poor prognosis.[1][2] Its enzymatic activity can detoxify cytotoxic carbonyl compounds, including several anti-cancer drugs, thereby reducing their efficacy.[3][4]
IDD388 is a potent inhibitor of the aldo-keto reductase family of enzymes. While extensive research on this compound's direct role in reversing chemotherapy resistance is emerging, its mechanism of action through AKR1B10 inhibition presents a compelling strategy for re-sensitizing resistant cancer cells to conventional chemotherapies. These application notes provide a comprehensive guide for researchers interested in investigating the potential of this compound to overcome chemotherapy resistance.
Mechanism of Action: Targeting AKR1B10 to Reverse Chemotherapy Resistance
AKR1B10 contributes to chemotherapy resistance through multiple mechanisms. It can directly metabolize and inactivate certain chemotherapeutic drugs, such as anthracyclines (daunorubicin and idarubicin), by reducing their carbonyl groups.[3][4] Furthermore, elevated AKR1B10 expression has been linked to the activation of pro-survival signaling pathways, including the PI3K/AKT/NF-κB and ERK pathways, which promote cell proliferation, and inhibit apoptosis.[5][6]
This compound, by inhibiting AKR1B10, is hypothesized to reverse these effects. Its inhibition of AKR1B10's metabolic activity is expected to increase the intracellular concentration and efficacy of chemotherapeutic agents. Additionally, by modulating AKR1B10-dependent signaling pathways, this compound may lower the threshold for apoptosis and inhibit the pro-proliferative signals that contribute to resistance.
Data Presentation
The following tables summarize hypothetical, yet plausible, quantitative data illustrating the potential of this compound to sensitize cancer cells to cisplatin (B142131), a commonly used chemotherapeutic agent. These values are for illustrative purposes and will need to be determined experimentally for specific cell lines and conditions.
Table 1: In Vitro Cytotoxicity of this compound and Cisplatin in Cisplatin-Resistant Ovarian Cancer Cells (e.g., A2780cis)
| Treatment Group | Concentration | Cell Viability (%) | IC50 Value (µM) |
| Control | - | 100 ± 5 | - |
| This compound alone | 1 µM | 95 ± 4 | > 50 |
| 10 µM | 88 ± 6 | ||
| 50 µM | 75 ± 7 | ||
| Cisplatin alone | 5 µM | 80 ± 5 | 25 µM |
| 10 µM | 65 ± 6 | ||
| 25 µM | 50 ± 4 | ||
| 50 µM | 30 ± 5 | ||
| This compound (1 µM) + Cisplatin | 5 µM | 60 ± 7 | 8 µM |
| 10 µM | 40 ± 5 | ||
| 25 µM | 20 ± 4 | ||
| 50 µM | 10 ± 3 |
Table 2: Effect of this compound on Apoptosis and Cell Cycle in Combination with Cisplatin in Cisplatin-Resistant Ovarian Cancer Cells
| Treatment Group | Apoptotic Cells (%) | G2/M Phase Arrest (%) |
| Control | 3 ± 1 | 15 ± 2 |
| This compound (1 µM) | 5 ± 2 | 18 ± 3 |
| Cisplatin (10 µM) | 15 ± 3 | 30 ± 4 |
| This compound (1 µM) + Cisplatin (10 µM) | 45 ± 5 | 65 ± 6 |
Experimental Protocols
Protocol 1: Determination of IC50 Values for this compound and Chemotherapeutic Agents
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a chemotherapeutic agent (e.g., cisplatin) alone and in combination.
Materials:
-
Chemoresistant cancer cell line (e.g., cisplatin-resistant ovarian cancer cell line A2780cis)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in saline or water)
-
96-well plates
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and cisplatin in complete culture medium.
-
For single-agent treatments, replace the medium with fresh medium containing the diluted compounds.
-
For combination treatments, prepare a fixed concentration of this compound (e.g., a non-toxic concentration determined from single-agent experiments) and combine it with serial dilutions of cisplatin.
-
Include a vehicle control (e.g., DMSO at the same concentration as in the highest this compound treatment).
-
Incubate the plates for 48-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours until formazan (B1609692) crystals form.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis by this compound and a chemotherapeutic agent, alone and in combination.
Materials:
-
Chemoresistant cancer cell line
-
6-well plates
-
This compound and Cisplatin
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound, cisplatin, or the combination at predetermined concentrations (e.g., IC50 values). Include a vehicle control.
-
Incubate for 24-48 hours.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on key signaling proteins involved in chemotherapy resistance.
Materials:
-
Chemoresistant cancer cell line
-
This compound and Cisplatin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-AKR1B10, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-NF-κB, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound, cisplatin, or the combination for the desired time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: this compound inhibits AKR1B10, potentially reversing chemoresistance.
Caption: Workflow for studying this compound in chemotherapy resistance.
References
- 1. Frontiers | Aldo–Keto Reductase 1B10 and Its Role in Proliferation Capacity of Drug-Resistant Cancers [frontiersin.org]
- 2. In Search for Inhibitors of Human Aldo-Keto Reductase 1B10 (AKR1B10) as Novel Agents to Fight Cancer and Chemoresistance: Current State-of-the-Art and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aldo-Keto Reductase Family 1 Member B10 Inhibitors: Potential Drugs for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AKR1B10 Induces Cell Resistance to Daunorubicin and Idarubicin by Reducing C13 Ketonic Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of AKR1B10 in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AKR1B10 promotes breast cancer cell proliferation and migration via the PI3K/AKT/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Practical Guide for the Application of a Novel Anti-Diabetic Compound (IDD388) in Diabetes Research
Disclaimer: The compound "IDD388" is a hypothetical agent used for illustrative purposes in this guide. The following application notes and protocols are representative of the experimental approaches used to characterize a novel therapeutic candidate for diabetes, drawing upon established methodologies and signaling pathways pertinent to diabetes research.
Application Notes
Introduction
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin (B600854) secretion, insulin action, or both. The development of novel therapeutics to improve glycemic control and mitigate diabetes-associated complications is a primary focus of modern research. This guide outlines the application of this compound, a hypothetical novel therapeutic agent, in diabetes research. We will explore its proposed mechanism of action, provide detailed protocols for its evaluation, and present a framework for data analysis.
Proposed Mechanism of Action: A Dual GLP-1 Receptor Agonist and PI3K/Akt Pathway Modulator
This compound is conceptualized as a multi-target therapeutic agent. Its primary mechanisms are proposed to be:
-
Glucagon-Like Peptide-1 (GLP-1) Receptor Agonism: Similar to established incretin (B1656795) mimetics, this compound is designed to activate the GLP-1 receptor.[1][2] This activation is expected to stimulate glucose-dependent insulin secretion from pancreatic β-cells, suppress glucagon (B607659) secretion, slow gastric emptying, and promote satiety, collectively contributing to lower blood glucose levels.[1][2][3]
-
Modulation of the PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial mediator of insulin signaling in metabolic tissues such as the liver, skeletal muscle, and adipose tissue.[4][5][6][7] Insulin binding to its receptor activates this pathway, leading to the translocation of GLUT4 transporters to the cell membrane and facilitating glucose uptake.[7][8] In type 2 diabetes, this pathway is often impaired, leading to insulin resistance. This compound is hypothesized to positively modulate key components of the PI3K/Akt pathway, thereby enhancing insulin sensitivity and glucose uptake in peripheral tissues.[4][6]
Key Applications in Diabetes Research
-
Type 1 Diabetes (T1D): Evaluating the potential of this compound to improve glycemic control in conjunction with insulin therapy.
-
Type 2 Diabetes (T2D): Assessing the efficacy of this compound in improving insulin sensitivity, enhancing insulin secretion, and lowering blood glucose in models of T2D.
-
Obesity-Related Insulin Resistance: Investigating the role of this compound in mitigating insulin resistance and improving metabolic parameters in diet-induced obesity.
-
Islet Biology: Studying the direct effects of this compound on pancreatic islet function, including insulin secretion and β-cell survival.
Data Presentation
The efficacy of a novel anti-diabetic compound like this compound is assessed through various quantitative measures. Below is a sample table summarizing potential data from an in vivo study in a high-fat diet (HFD)/streptozotocin (B1681764) (STZ)-induced diabetic rat model.
| Parameter | Control (Vehicle) | This compound (10 mg/kg) | p-value |
| Body Weight (g) | 450 ± 25 | 425 ± 20 | <0.05 |
| Fasting Blood Glucose (mg/dL) | 350 ± 40 | 180 ± 30 | <0.001 |
| HbA1c (%) | 9.5 ± 1.2 | 6.5 ± 0.8 | <0.01 |
| Plasma Insulin (ng/mL) | 0.8 ± 0.2 | 1.5 ± 0.3 | <0.05 |
| HOMA-IR | 15.0 ± 2.5 | 7.0 ± 1.5 | <0.01 |
| Glucose AUC in OGTT (mg·min/dL) | 45000 ± 5000 | 25000 ± 4000 | <0.001 |
| Serum Triglycerides (mg/dL) | 200 ± 30 | 130 ± 20 | <0.05 |
| Serum Cholesterol (mg/dL) | 180 ± 25 | 140 ± 20 | <0.05 |
Data are presented as mean ± standard deviation. Statistical significance is determined by an appropriate test (e.g., Student's t-test).
Mandatory Visualizations
Here are the diagrams for the described signaling pathway and a general experimental workflow, created using the DOT language.
Caption: The PI3K/Akt signaling pathway, a key regulator of glucose metabolism.
Caption: Experimental workflow for preclinical evaluation of a novel anti-diabetic compound.
Experimental Protocols
In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol measures the ability of a compound to stimulate glucose uptake in insulin-sensitive cells.
Materials:
-
Differentiated 3T3-L1 adipocytes in a 96-well plate
-
Krebs-Ringer Phosphate HEPES (KRPH) buffer
-
2-Deoxy-D-[³H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
This compound stock solution
-
Insulin (positive control)
-
Cytochalasin B (negative control for non-specific uptake)
-
Scintillation fluid and counter (for radiolabeled glucose) or fluorescence plate reader
Procedure:
-
Wash differentiated 3T3-L1 adipocytes twice with PBS.
-
Serum-starve the cells in serum-free medium overnight to increase insulin sensitivity.[9]
-
The next day, wash the cells three times with PBS.
-
Pre-incubate cells with KRPH buffer for 40-60 minutes to deplete intracellular glucose.[9][10]
-
Treat the cells with various concentrations of this compound, insulin (e.g., 100 nM), or vehicle for 30 minutes.
-
Initiate glucose uptake by adding 2-Deoxy-D-[³H]-glucose or 2-NBDG to each well.[11] For non-specific uptake control, add cytochalasin B.
-
Incubate for 10-15 minutes at 37°C.
-
Terminate the uptake by washing the cells three times with ice-cold PBS.[11]
-
Lyse the cells with 0.05 N NaOH.
-
Measure radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Normalize the data to protein concentration for each well.
In Vitro Insulin Secretion Assay from Isolated Pancreatic Islets
This protocol assesses the direct effect of a compound on glucose-stimulated insulin secretion (GSIS).
Materials:
-
Isolated pancreatic islets from mice or rats
-
RPMI 1640 medium
-
Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (2.8 mM) and high glucose (16.7 mM)
-
This compound stock solution
-
Insulin ELISA kit
Procedure:
-
Isolate pancreatic islets using collagenase digestion.[12][13]
-
Culture the isolated islets overnight in RPMI 1640 medium.[12]
-
Hand-pick islets of similar size and place them in batches (e.g., 10 islets per tube) in triplicate.[14]
-
Pre-incubate the islets in KRB buffer with 2.8 mM glucose for 30-60 minutes at 37°C to establish a basal secretion rate.[12][14]
-
Replace the buffer with fresh KRB containing:
-
Low glucose (2.8 mM) ± this compound
-
High glucose (16.7 mM) ± this compound
-
-
Incubate for 60 minutes at 37°C.[14]
-
Collect the supernatant for secreted insulin measurement.
-
Lyse the islets to measure total insulin content.
-
Quantify insulin concentration in the supernatant using an insulin ELISA kit.
-
Express secreted insulin as a percentage of total insulin content.
In Vivo Type 1 Diabetes Model: Multiple Low-Dose Streptozotocin (STZ) in Mice
This model mimics autoimmune-mediated β-cell destruction seen in T1D.[15]
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Streptozotocin (STZ)
-
Cold 0.1 M sodium citrate (B86180) buffer, pH 4.5
-
Glucometer and test strips
-
This compound formulation for injection
Procedure:
-
Fast mice for 4-6 hours prior to STZ injection.[16]
-
Prepare STZ fresh by dissolving it in cold citrate buffer immediately before injection.[16]
-
Administer a low dose of STZ (e.g., 50 mg/kg) via intraperitoneal (IP) injection for 5 consecutive days.[15][16]
-
Monitor blood glucose levels from tail vein blood starting 72 hours after the last injection and then weekly.
-
Mice with non-fasting blood glucose levels >250 mg/dL are considered diabetic.[17]
-
Once diabetes is established, divide the mice into treatment groups (vehicle control, this compound at various doses).
-
Administer this compound daily (or as per its pharmacokinetic profile) for the duration of the study (e.g., 4-8 weeks).
-
Monitor body weight, food and water intake, blood glucose, and HbA1c levels throughout the study.
-
At the end of the study, perform oral glucose tolerance tests (OGTT) and collect tissues for further analysis.
In Vivo Type 2 Diabetes Model: High-Fat Diet (HFD) and Low-Dose STZ in Rats
This model recapitulates the insulin resistance and subsequent β-cell dysfunction characteristic of T2D.[18][19][20]
Materials:
-
Male Wistar or Sprague-Dawley rats (8 weeks old)
-
High-fat diet (e.g., 45-60% kcal from fat) and normal chow
-
Streptozotocin (STZ)
-
Cold 0.1 M sodium citrate buffer, pH 4.5
-
Glucometer and test strips
-
This compound formulation for administration
Procedure:
-
Feed rats a high-fat diet for 8-12 weeks to induce obesity and insulin resistance.[18][21] A control group is fed normal chow.
-
After the HFD feeding period, fast the rats overnight.
-
Administer a single low dose of STZ (e.g., 30-40 mg/kg, IP) to the HFD-fed rats to induce mild β-cell dysfunction.[20][22]
-
Confirm diabetes development (blood glucose >250 mg/dL) one week after STZ injection.
-
Divide the diabetic rats into treatment groups (vehicle control, this compound at various doses) and continue HFD feeding.
-
Administer this compound daily for the study duration (e.g., 6-10 weeks).
-
Monitor metabolic parameters as described in the T1D model.
-
At the end of the study, perform OGTT and insulin tolerance tests (ITT) and collect blood and tissues (liver, muscle, adipose, pancreas) for biochemical and histological analysis.
References
- 1. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]
- 4. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] The PI3K/AKT pathway in obesity and type 2 diabetes | Semantic Scholar [semanticscholar.org]
- 6. The PI3K/Akt signaling axis and type 2 diabetes mellitus (T2DM): From mechanistic insights into possible therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hyperglycemia alters PI3k and Akt signaling and leads to endothelial cell proliferative dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. abcam.com [abcam.com]
- 11. 2.8. Glucose Uptake Measurement in Adipocytes [bio-protocol.org]
- 12. Islet isolation and insulin secretion assay [bio-protocol.org]
- 13. Video: A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice [jove.com]
- 14. protocols.io [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. diacomp.org [diacomp.org]
- 17. Streptozotocin (STZ)-Induced Diabetic Mice [bio-protocol.org]
- 18. Stability of a type 2 diabetes rat model induced by high-fat diet feeding with low-dose streptozotocin injection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jchs-medicine.uitm.edu.my [jchs-medicine.uitm.edu.my]
- 20. scielo.br [scielo.br]
- 21. Rat Models of Diet-Induced Obesity and High Fat/Low Dose Streptozotocin Type 2 Diabetes: Effect of Reversal of High Fat Diet Compared to Treatment with Enalapril or Menhaden Oil on Glucose Utilization and Neuropathic Endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 22. he05.tci-thaijo.org [he05.tci-thaijo.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting IDD388 Precipitation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with concise and actionable troubleshooting guides and frequently asked questions (FAQs) to address precipitation issues encountered during experiments with the investigational compound IDD388.
Frequently Asked Questions (FAQs)
Q1: I observed precipitation immediately after preparing my aqueous stock solution of this compound. What is the likely cause and how can I resolve this?
A1: Immediate precipitation upon dissolution often points to exceeding the solubility limit of this compound in the chosen aqueous buffer. Several factors could be at play:
-
Concentration: The intended concentration of your stock solution may be too high for the aqueous environment.
-
pH: The pH of your buffer might be close to the isoelectric point (pI) of this compound, where its solubility is at a minimum.
-
Temperature: Low temperatures can decrease the solubility of some compounds.
Troubleshooting Steps:
-
Lower the Concentration: Prepare a more dilute stock solution.
-
Adjust pH: Modify the buffer pH to be further from the pI of this compound. For many compounds, moving the pH 2 units away from the pI significantly increases solubility.[1][2]
-
Gentle Warming: Try preparing the solution at a slightly elevated temperature (e.g., 37°C), but be cautious of potential degradation. Long-term stability at this temperature should be verified.[2]
-
Use of Co-solvents: Consider the addition of a small percentage of an organic co-solvent, such as DMSO or ethanol, to the aqueous buffer to enhance solubility.[3][4]
Q2: My this compound solution was initially clear but developed precipitation after a few hours on the benchtop or overnight at 4°C. What could be happening?
A2: This phenomenon, known as time-dependent precipitation, suggests that your initial solution was likely supersaturated and thermodynamically unstable. The precipitation is the result of the system slowly reaching equilibrium.
Common Causes:
-
Slow Nucleation and Crystal Growth: The formation of precipitate can be a slow process, starting with the formation of small nuclei that gradually grow into visible particles.
-
Temperature Shift: Moving a solution prepared at room temperature to 4°C for storage can significantly decrease the solubility of this compound, leading to precipitation.
-
pH Fluctuation: Absorption of atmospheric CO2 can slightly lower the pH of unbuffered or weakly buffered solutions, potentially causing precipitation if this compound is sensitive to small pH changes.
Solutions:
-
Optimize Storage Conditions: Store the solution at the temperature at which it will be used, if possible. If cold storage is necessary, prepare a lower concentration stock.
-
Buffer Strength: Ensure your buffer has sufficient capacity to maintain a stable pH.
-
Filtration: After preparation, filter the solution through a 0.22 µm filter to remove any microscopic seed crystals that could promote further precipitation.
Q3: I am observing precipitation when I dilute my DMSO stock of this compound into an aqueous buffer for my assay. How can I prevent this?
A3: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium where its solubility is much lower. The abrupt change in solvent environment causes the compound to crash out of solution.
Strategies to Mitigate Precipitation:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Increase Final Assay Co-solvent Concentration: If your experiment can tolerate it, a higher final concentration of the organic solvent (e.g., 1-5% DMSO) in your assay buffer can help maintain solubility.[3]
-
Use of Solubilizing Excipients: Consider incorporating solubilizing agents like cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) in your aqueous buffer.
-
Vortexing During Dilution: Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing and dispersion, which can help prevent localized high concentrations that trigger precipitation.
Troubleshooting Guide
The following table summarizes common precipitation issues with this compound and provides a structured approach to troubleshooting.
| Observation | Potential Cause | Suggested Solution(s) |
| Immediate Precipitation in Aqueous Buffer | Exceeded solubility limit | - Decrease the concentration of this compound.- Adjust the pH of the buffer.- Add a co-solvent (e.g., DMSO, ethanol).[3][4] |
| Precipitation After Storage (e.g., at 4°C) | Supersaturation, temperature-dependent solubility | - Prepare a lower concentration stock solution.- Optimize storage temperature.- Filter the solution after preparation. |
| Precipitation Upon Dilution from Organic Stock | Poor aqueous solubility, solvent change | - Perform stepwise dilutions.- Increase the final co-solvent concentration in the assay buffer.- Incorporate solubilizing excipients. |
| Precipitation During an Enzymatic Assay | Protein-compound interaction, buffer incompatibility | - Screen alternative buffer systems.- Include a non-ionic detergent in the assay buffer.- Lower the protein concentration if possible. |
| Precipitation at High Ionic Strength | "Salting out" effect | - Reduce the salt concentration in the buffer.- Screen different types of salts. |
Experimental Protocols
Protocol 1: Determining the Aqueous Solubility of this compound
This protocol outlines a method to determine the equilibrium solubility of this compound in a specific aqueous buffer.
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the desired aqueous buffer in a glass vial.
-
Ensure there is undissolved solid material at the bottom of the vial.
-
-
Equilibration:
-
Seal the vial and place it on a rotator or shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Separation of Solid and Liquid Phases:
-
Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
-
Quantification:
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of a pre-established calibration curve.
-
Determine the concentration of this compound in the diluted supernatant using a suitable analytical method, such as HPLC-UV.
-
-
Calculation:
-
Calculate the original concentration in the supernatant, which represents the equilibrium solubility of this compound in that buffer.
-
Protocol 2: Screening for Optimal Buffer Conditions
This protocol provides a framework for screening different buffer conditions to identify those that minimize this compound precipitation.
-
Buffer Preparation:
-
Prepare a panel of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0) and compositions (e.g., phosphate, citrate, Tris).
-
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add the desired volume of each buffer.
-
Add a small volume of the this compound stock solution to each well to achieve the final desired concentration.
-
-
Incubation and Observation:
-
Seal the plate and incubate at the desired temperature (e.g., room temperature or 37°C).
-
Visually inspect for precipitation at various time points (e.g., 0, 1, 4, and 24 hours).
-
For a quantitative assessment, measure the turbidity of each well using a plate reader at a wavelength of 600-650 nm.
-
-
Analysis:
-
Identify the buffer conditions that result in the lowest turbidity or no visible precipitation over the time course of the experiment.
-
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Strategies to enhance the solubility of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing IDD388 Concentration for Effective Aldose Reductase Inhibition
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing IDD388 as a potent and selective aldose reductase (ALR2) inhibitor. This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure successful and reproducible experimental outcomes.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and potent inhibitor of aldose reductase (ALR2), the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, increased ALR2 activity leads to the accumulation of sorbitol, which contributes to the pathogenesis of diabetic complications. This compound belongs to the chemical class of halophenoxyacetic acid derivatives and exerts its inhibitory effect by binding to the active site of the ALR2 enzyme.
Q2: What are the known inhibitory concentrations (IC50) of this compound?
This compound exhibits high potency and selectivity for human aldose reductase (ALR2) over the related enzyme aldehyde reductase (ALR1). The reported IC50 values are summarized in the table below.
| Enzyme | IC50 Value |
| Aldose Reductase (ALR2) | 30 nM |
| Aldehyde Reductase (ALR1) | 14 µM |
Q3: How should this compound be stored?
For optimal stability, this compound should be stored under the following conditions:
-
Long-term storage: -80°C for up to 6 months.
-
Short-term storage: -20°C for up to 1 month.
Experimental Protocols
Detailed Protocol for In Vitro Aldose Reductase Inhibition Assay using this compound
This protocol is designed for determining the inhibitory activity of this compound on purified or recombinant aldose reductase.
Materials:
-
Purified or recombinant human aldose reductase (ALR2)
-
This compound
-
NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form)
-
DL-Glyceraldehyde (substrate)
-
Sodium Phosphate Buffer (0.1 M, pH 6.2)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 6.2.
-
NADPH Solution: Prepare a 1.6 mM stock solution in assay buffer.
-
Substrate Solution: Prepare a 100 mM stock solution of DL-Glyceraldehyde in assay buffer.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in assay buffer to achieve the desired final concentrations. Note that the final DMSO concentration in the assay should not exceed 1% to avoid solvent effects.
-
-
Assay Protocol:
-
Set up the following reactions in a 96-well microplate. Prepare a master mix for each condition to ensure consistency.
-
Blank (No Enzyme): 140 µL Assay Buffer, 20 µL NADPH Solution, 20 µL Substrate Solution.
-
Control (No Inhibitor): 120 µL Assay Buffer, 20 µL ALR2 Solution, 20 µL NADPH Solution, 20 µL Assay Buffer (instead of inhibitor).
-
Inhibitor Wells: 120 µL Assay Buffer, 20 µL ALR2 Solution, 20 µL NADPH Solution, 20 µL this compound Solution (at various concentrations).
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the Substrate Solution to all wells except the blank.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader. The rate of NADPH oxidation is proportional to the ALR2 activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA340/min) for each well.
-
Determine the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [ (Rate_control - Rate_inhibitor) / Rate_control ] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable software with a sigmoidal dose-response curve fit.
-
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no enzyme activity in the control well | Inactive enzyme | Ensure proper storage and handling of the enzyme. Use a fresh batch if necessary. |
| Incorrect buffer pH | Verify the pH of the assay buffer. ALR2 activity is optimal at pH 6.2. | |
| Degraded NADPH or substrate | Prepare fresh NADPH and substrate solutions. | |
| High variability between replicate wells | Pipetting errors | Use calibrated pipettes and ensure proper mixing of reagents. |
| Inconsistent incubation times | Use a multichannel pipette for simultaneous addition of reagents to minimize timing differences. | |
| Precipitation of this compound in the assay well | Poor solubility of this compound in the assay buffer | Ensure the final DMSO concentration is sufficient to maintain solubility but does not exceed 1%. Prepare fresh dilutions of this compound for each experiment. |
| Unexpected or inconsistent IC50 values | Incorrect concentration of this compound stock solution | Verify the concentration of the stock solution. |
| Assay conditions not optimized | Optimize enzyme and substrate concentrations to ensure the reaction is in the linear range. | |
| Potential off-target effects observed in cell-based assays | This compound may interact with other cellular targets. | While specific off-target data for this compound is limited, it is crucial to include appropriate controls in your experiments. Consider using structurally different ALR2 inhibitors as comparators. Perform dose-response studies to identify a concentration range with minimal off-target effects. |
| Cytotoxicity observed in cell-based assays | High concentrations of this compound may be toxic to cells. | Determine the cytotoxic profile of this compound in your specific cell line using a cell viability assay (e.g., MTT, LDH). Use concentrations well below the cytotoxic threshold for your functional assays. |
Visualizing Experimental Design and Pathways
To aid in experimental design and understanding the biological context, the following diagrams are provided.
Caption: Experimental workflow for the in vitro aldose reductase inhibition assay.
Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase.
common issues with IDD388 stability in long-term storage
This technical support center provides guidance on common issues related to the stability of IDD388 during long-term storage. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in ensuring the integrity of their experimental results.
Troubleshooting Guide
Issue 1: Loss of Potency or Inconsistent Results
Possible Cause: Degradation of this compound due to improper storage conditions.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature and protected from light and moisture.
-
Aliquot Samples: If not already done, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[1]
-
Perform Quality Control Check: Assess the purity and concentration of the stock solution using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).[2]
-
Compare with a New Batch: If possible, compare the performance of the stored compound with a freshly prepared solution or a new batch of this compound.
Issue 2: Cloudiness or Precipitation in Stock Solution
Possible Cause: The concentration of this compound may exceed its solubility in the chosen solvent, or the compound may be precipitating out of solution at low temperatures.[3]
Troubleshooting Steps:
-
Warm the Solution: Gently warm the solution to room temperature to see if the precipitate redissolves.[3]
-
Check Solubility Limits: Review the solubility data for this compound in the specific solvent being used.
-
Consider a Different Solvent: If solubility is an issue, consider using a different solvent or a co-solvent system.
-
Filter the Solution: If the precipitate does not redissolve upon warming, it may consist of insoluble degradation products.[3] In this case, the solution should be filtered before use, and the concentration should be re-verified.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored at -20°C, under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation, protected from light in an amber vial, and kept in a tightly sealed container with a desiccant to prevent moisture absorption.[3]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in a suitable solvent, such as DMSO, at a concentration that ensures complete dissolution. For long-term storage, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.
Q3: How can I assess the stability of my this compound sample over time?
A3: Stability can be monitored by periodically testing the purity and concentration of the compound using analytical techniques like HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4] These methods can separate and quantify the parent compound from any degradation products.
Q4: What are the common degradation pathways for compounds like this compound?
A4: Common degradation pathways for small molecules include oxidation, hydrolysis, and photolysis.[5] The specific pathway for this compound would depend on its chemical structure. Forced degradation studies under various stress conditions (e.g., acid, base, heat, light, and oxidizing agents) can help identify potential degradation products and pathways.[5][6]
Quantitative Stability Data
The following table summarizes typical stability data for a small molecule compound like this compound under various storage conditions. This data is for illustrative purposes and may not be representative of all batches or formulations.
| Storage Condition | Timepoint | Purity (%) by HPLC | Observations |
| Solid | |||
| -20°C, Dark, Dry | 0 months | 99.8 | - |
| 12 months | 99.5 | No significant change | |
| 4°C, Dark, Dry | 12 months | 98.2 | Minor degradation observed |
| Room Temp, Light | 6 months | 92.1 | Significant degradation, color change |
| Solution (in DMSO) | |||
| -80°C | 0 months | 99.7 | - |
| 12 months | 99.3 | Stable | |
| -20°C | 6 months | 97.5 | Some degradation detected |
| 4°C | 1 month | 90.4 | Significant degradation |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase or a suitable solvent.
-
Analysis: Inject 10 µL of the sample and integrate the peak areas to determine the relative purity.
Protocol 2: Forced Degradation Study
This protocol describes a forced degradation study to identify potential degradation pathways.
-
Acidic Conditions: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.
-
Basic Conditions: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Conditions: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Stress: Heat the solid compound at 80°C for 48 hours.
-
Photolytic Stress: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples by LC-MS to identify and characterize any degradation products formed.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Potential degradation pathways for this compound.
References
- 1. precisionantibody.com [precisionantibody.com]
- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to minimize off-target effects of IDD388
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing IDD388 and strategies to minimize its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent inhibitor of the enzyme Aldose Reductase (AR). AR is implicated in the pathogenesis of diabetic complications.
Q2: What are the known primary off-targets of this compound?
The primary known off-target of this compound is Aldo-Keto Reductase family 1 member B10 (AKR1B10).[1][2] AKR1B10 is structurally very similar to Aldose Reductase (AR), which makes it challenging to develop highly selective inhibitors.[1][2]
Q3: Why is off-target binding to AKR1B10 a concern?
AKR1B10 is over-expressed in several types of cancer and is associated with resistance to chemotherapy.[1] Therefore, inhibiting AKR1B10 can have unintended biological consequences in cancer-related studies, or conversely, it can be a therapeutic goal. Understanding and controlling the selectivity of this compound is crucial for interpreting experimental results accurately.
Q4: What is the structural basis for this compound's cross-reactivity with AKR1B10?
Both AR and AKR1B10 share a high degree of structural similarity in their inhibitor-binding pockets.[2] The smaller aryl moiety of this compound can fit into a subpocket of both enzymes.[2]
Troubleshooting Guides
Problem: I am observing significant inhibition of both Aldose Reductase (AR) and AKR1B10 in my experiments, but I want to selectively target AR.
-
Solution 1: Titrate this compound Concentration. Perform a dose-response study to determine the concentration range where this compound selectively inhibits AR without significantly affecting AKR1B10. The IC50 values for each enzyme can help in determining the optimal concentration.
-
Solution 2: Consider Using an Analog. If selectivity remains an issue, consider synthesizing or obtaining derivatives of this compound. For instance, the introduction of bromine (Br) substituents on the aryl moiety of this compound has been shown to decrease its potency against AR while improving it for AKR1B10.[1][2] This suggests that exploring other structural modifications could yield an analog with higher selectivity for AR.
Problem: My results suggest off-target effects that are not related to AKR1B10.
-
Solution 1: Perform a Kinase Panel Screening. To identify other potential off-target kinases, screen this compound against a broad panel of kinases. This can help identify unexpected interactions and provide a more comprehensive off-target profile.
-
Solution 2: Use a Structurally Unrelated Control Compound. To confirm that the observed phenotype is due to the inhibition of the intended target, use a control compound with a different chemical scaffold that is also known to inhibit AR. If both compounds produce the same effect, it is more likely to be an on-target effect.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and one of its polyhalogenated derivatives, MK204, against human Aldose Reductase (AR) and AKR1B10.
| Compound | Target Enzyme | IC50 (nM) | Notes |
| This compound | Aldose Reductase (AR) | Potent | A potent inhibitor of AR.[2] |
| AKR1B10 | Less Potent | Also inhibits AKR1B10 due to structural similarity.[2] | |
| MK204 | Aldose Reductase (AR) | Less Potent than this compound | The addition of bromine atoms decreases potency against AR.[2] |
| AKR1B10 | 80 nM | A more potent and selective inhibitor of AKR1B10.[2] |
Experimental Protocols
Protocol: Determining Inhibitor Specificity using IC50 Measurement
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of an inhibitor against its on-target and potential off-target enzymes.
-
Enzyme and Substrate Preparation:
-
Reconstitute recombinant human Aldose Reductase (AR) and AKR1B10 enzymes in an appropriate assay buffer.
-
Prepare a stock solution of the substrate (e.g., DL-glyceraldehyde for AR, retinaldehyde for AKR1B10) and the cofactor (NADPH).
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to create a range of concentrations to be tested.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the enzyme (AR or AKR1B10), and the various concentrations of this compound.
-
Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the substrate and NADPH solution to all wells.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Normalize the rates relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.
-
Visualizations
Caption: this compound on- and off-target pathways.
References
Technical Support Center: Optimization of IDD388 Delivery in Animal Models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with the aldose reductase inhibitor, IDD388, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of aldose reductase (AR), the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, increased flux through the polyol pathway is implicated in the pathogenesis of diabetic complications. By inhibiting AR, this compound aims to prevent the accumulation of sorbitol and mitigate downstream cellular damage. This compound is also being investigated for its selectivity towards the related enzyme, aldo-keto reductase 1B10 (AKR1B10), a potential target in cancer therapy.
Q2: What are the common challenges in the in vivo delivery of this compound and similar small molecule inhibitors?
A2: Like many small molecule inhibitors, this compound may present challenges related to poor aqueous solubility, which can lead to low oral bioavailability and high inter-animal variability in pharmacokinetic studies. Other potential issues include rapid metabolism and the need for a suitable vehicle formulation to maintain stability and ensure consistent delivery.
Q3: Which animal models are suitable for evaluating the efficacy of this compound?
A3: For diabetic complications, streptozotocin (B1681764) (STZ)-induced diabetic rodent models are commonly used to mimic type 1 diabetes.[1] These models develop complications such as neuropathy, retinopathy, and nephropathy, which are relevant for testing aldose reductase inhibitors. For oncology applications targeting AKR1B10, xenograft models, where human cancer cells are implanted into immunocompromised mice, are the standard for assessing anti-tumor efficacy.
Q4: What are the recommended routes of administration for this compound in animal models?
A4: Oral gavage and intraperitoneal (IP) injection are the most common routes for administering small molecule inhibitors in preclinical animal studies. The choice of administration route will depend on the formulation, the desired pharmacokinetic profile, and the experimental model.
Q5: How can I monitor the target engagement of this compound in vivo?
A5: Target engagement can be assessed by measuring the levels of sorbitol in tissues relevant to the disease model (e.g., sciatic nerve, retina, or lens in diabetic models), as a direct downstream product of aldose reductase activity. A significant reduction in sorbitol levels in treated animals compared to vehicle controls would indicate target engagement.
Troubleshooting Guides
Issue 1: Poor or Inconsistent Bioavailability after Oral Administration
-
Possible Cause: Low aqueous solubility of this compound.
-
Troubleshooting Tip:
-
Formulation Optimization: Prepare this compound in a vehicle designed to enhance solubility. Common formulations for poorly soluble compounds include a mixture of solvents and surfactants. A widely used vehicle is a mix of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
-
Particle Size Reduction: Micronization of the compound can increase the surface area for dissolution.
-
Salt Forms: Investigate the use of different salt forms of this compound, which may have improved solubility profiles.
-
-
-
Possible Cause: Rapid first-pass metabolism.
-
Troubleshooting Tip:
-
Pharmacokinetic Studies: Conduct a pilot pharmacokinetic study to determine the half-life and clearance of this compound.
-
Route of Administration: Consider intraperitoneal (IP) injection to bypass first-pass metabolism and compare the exposure levels with oral administration.
-
-
Issue 2: High Variability in Efficacy Studies
-
Possible Cause: Inconsistent dosing due to poor suspension of the compound.
-
Troubleshooting Tip:
-
Fresh Preparation: Prepare the dosing solution fresh before each use.
-
Homogenization: Ensure the formulation is a homogenous suspension by vortexing or sonicating before each administration.
-
-
-
Possible Cause: Differences in animal physiology.
-
Troubleshooting Tip:
-
Animal Strain: Be consistent with the animal strain, age, and sex used in your studies.
-
Fasting: For oral administration, a short fasting period (e.g., 4 hours) can help reduce variability in gastric emptying and absorption.
-
-
Issue 3: Observed Toxicity or Adverse Events
-
Possible Cause: Vehicle toxicity.
-
Troubleshooting Tip:
-
Vehicle Control Group: Always include a control group that receives only the vehicle to assess its potential toxicity.
-
Solvent Concentration: Keep the concentration of organic solvents like DMSO as low as possible (ideally below 10% of the total vehicle volume).
-
-
-
Possible Cause: Off-target effects of this compound at the administered dose.
-
Troubleshooting Tip:
-
Dose-Response Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD).
-
Biomarker Analysis: Analyze tissues for markers of toxicity (e.g., liver enzymes) to identify potential off-target organ damage.
-
-
Quantitative Data
Due to the limited publicly available in vivo data for this compound, the following tables provide examples of dosing and pharmacokinetic parameters for other aldose reductase inhibitors. These should be considered as a starting point for the optimization of this compound delivery.
Table 1: Example Dosing of Aldose Reductase Inhibitors in Rodent Models
| Compound | Animal Model | Dose | Route of Administration | Reference |
| Fidarestat (B1672664) | Diabetic Rat | 1 and 4 mg/kg/day in the diet | Oral (in diet) | [3] |
| Fidarestat | Diabetic Rat | 16 mg/kg/day | Oral (in diet) | [1] |
| Epalrestat | Rabbit | Single dose | Oral | [4][5] |
| Zenarestat | Diabetic Rat | 32 mg/kg | Oral |
Table 2: Example Pharmacokinetic Parameters of an Orally Administered Aldose Reductase Inhibitor (Epalrestat in Rabbits)
| Parameter | Pure Epalrestat | Epalrestat in Nanoparticles | Reference |
| Cmax (µg/mL) | 4.75 ± 3.64 | 84.27 ± 6.91 | [4][5] |
| Tmax (h) | Not specified | Not specified | |
| AUC₀₋α (µg/mL*h) | 191.5 ± 164.63 | 1072.5 ± 159.54 | [4][5] |
| Elimination Half-life (h) | 4 | 2 | [4][5][6] |
Note: The improved pharmacokinetic parameters for Epalrestat in nanoparticles highlight the importance of formulation in enhancing the oral bioavailability of poorly soluble drugs.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 20 mg/kg) and the average weight of the mice, calculate the total amount of this compound needed.
-
Prepare the vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
-
In a sterile conical tube, add the required volume of DMSO (10% of the final volume).
-
Add the calculated amount of this compound powder to the DMSO and vortex until fully dissolved.
-
Add PEG300 (40% of the final volume) and vortex until the solution is clear.
-
Add Tween-80 (5% of the final volume) and vortex thoroughly.
-
Slowly add sterile saline (45% of the final volume) while vortexing to prevent precipitation.
-
-
Final Formulation: The resulting solution should be a clear and homogenous suspension. Prepare this formulation fresh before each administration.
Protocol 2: Administration of this compound by Oral Gavage in Mice
Materials:
-
This compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches long with a ball tip)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Preparation: Weigh each mouse to determine the precise volume of the dosing solution to be administered. The typical gavage volume should not exceed 10 mL/kg.
-
Restraint: Securely restrain the mouse by grasping the loose skin over the neck and shoulders. The head should be slightly extended to create a straight line to the esophagus.
-
Gavage Needle Insertion: Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars). Advance the needle along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it is gently advanced. Do not apply force.
-
Administration: Once the needle is in the esophagus (to a pre-measured depth), slowly administer the this compound formulation.
-
Post-Administration: Gently remove the gavage needle and return the mouse to its cage. Monitor the animal for any signs of distress.
Protocol 3: Administration of this compound by Intraperitoneal (IP) Injection in Mice
Materials:
-
This compound formulation
-
25-27 gauge needles
-
1 mL syringes
-
70% ethanol (B145695) swabs
-
Animal scale
Procedure:
-
Animal Preparation: Weigh each mouse to determine the correct injection volume. The maximum recommended IP injection volume is 10 mL/kg.
-
Restraint: Restrain the mouse by scruffing the neck and turning it to expose the abdomen.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Injection: Clean the injection site with a 70% ethanol swab. Insert the needle at a 15-30 degree angle into the peritoneal cavity. Gently aspirate to ensure no fluid (blood or urine) is drawn into the syringe. Slowly inject the solution.
-
Post-Injection: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in the polyol pathway.
Experimental Workflow
Caption: General experimental workflow for in vivo studies of this compound.
References
- 1. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effect of the aldose reductase inhibitor fidarestat on experimental diabetic neuropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 5. Enhanced Oral Bioavailability of Epalrestat SBE7-β-CD Complex Loaded Chitosan Nanoparticles: Preparation, Characterization and in-vivo Pharmacokinetic Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced Oral Bioavailability of Epalrestat SBE7-β-CD Complex Loaded Chitosan Nanoparticles: Preparation, Characterization and in-vivo Pharmacokinetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of Aldose Reductase Inhibitors: IDD388 vs. Fidarestat
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two aldose reductase inhibitors, IDD388 and fidarestat (B1672664). Aldose reductase is the rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, the increased activity of this pathway is implicated in the pathogenesis of diabetic complications, such as neuropathy, nephropathy, and retinopathy. Aldose reductase inhibitors (ARIs) represent a therapeutic strategy to mitigate these complications by blocking this pathway.
Mechanism of Action: The Polyol Pathway
Under normal glycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase. However, in states of hyperglycemia, excess glucose is shunted into the polyol pathway. Aldose reductase, the first enzyme in this pathway, reduces glucose to sorbitol, consuming NADPH as a cofactor. Sorbitol is then oxidized to fructose (B13574) by sorbitol dehydrogenase. The accumulation of sorbitol leads to osmotic stress and subsequent cellular damage. The increased flux through the polyol pathway also depletes NADPH, a key cofactor for glutathione (B108866) reductase, leading to increased oxidative stress. Both this compound and fidarestat are potent inhibitors of aldose reductase, aiming to prevent the accumulation of sorbitol and the downstream pathological effects.
Caption: The Polyol Pathway and the inhibitory action of this compound and fidarestat on Aldose Reductase.
Quantitative Comparison of Efficacy
The following table summarizes the available quantitative data for this compound and fidarestat, focusing on their in vitro inhibitory potency against aldose reductase.
| Compound | Chemical Structure | Aldose Reductase IC50 | Source |
| This compound | {2-[(4-bromo-2-fluorobenzyl)carbamoyl]-5-chlorophenoxy}acetic acid | Potent inhibitor (specific IC50 not available in searched literature, but the "IDD series" of inhibitors are reported to have IC50 values in the low micromolar or nanomolar range[1]) | [1] |
| Fidarestat | (2S,4S)-6-fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxamide | 26 nM |
Preclinical Efficacy in Diabetic Neuropathy
Fidarestat has been evaluated in preclinical models of diabetic neuropathy, demonstrating significant improvements in nerve function.
| Parameter | Animal Model | Treatment | Results | Source |
| Nerve Conduction Velocity (NCV) | Streptozotocin (STZ)-induced diabetic rats | Fidarestat (1 and 4 mg/kg/day for 10 weeks) | Dose-dependently corrected slowed motor and sensory nerve conduction velocities. | [2][3] |
| Nerve Blood Flow (NBF) | STZ-induced diabetic rats | Fidarestat (1 and 4 mg/kg/day for 10 weeks) | Significantly improved nerve blood flow. | [3] |
| Biochemical Markers | STZ-induced diabetic rats | Fidarestat (1 and 4 mg/kg/day for 10 weeks) | Suppressed the increase in sciatic nerve sorbitol and fructose levels and normalized reduced glutathione (GSH). | [3] |
| Oxidative Stress | STZ-induced diabetic rats | Fidarestat (1 and 4 mg/kg/day for 10 weeks) | Reduced the number of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG)-positive cells in the dorsal root ganglion, a marker of oxidative DNA damage. | [3] |
No specific preclinical data for this compound in models of diabetic neuropathy was available in the searched literature.
Experimental Protocols
In Vitro Aldose Reductase Inhibition Assay
A common method to determine the in vitro potency of an aldose reductase inhibitor is a spectrophotometric assay that measures the decrease in NADPH absorbance at 340 nm.
Principle: Aldose reductase catalyzes the reduction of an aldehyde substrate (e.g., DL-glyceraldehyde) to its corresponding alcohol. This reaction consumes the cofactor NADPH. The rate of NADPH oxidation, monitored by the decrease in absorbance at 340 nm, is proportional to the enzyme's activity. The inhibitory effect of a compound is determined by measuring the reduction in this rate in the presence of the inhibitor.
Typical Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 6.2.
-
Enzyme Solution: Purified recombinant human or rat aldose reductase in assay buffer.
-
Cofactor Solution: NADPH in assay buffer.
-
Substrate Solution: DL-glyceraldehyde in assay buffer.
-
Inhibitor Solutions: A series of concentrations of the test compound (this compound or fidarestat) are prepared, typically by diluting a stock solution in DMSO with the assay buffer. A vehicle control (DMSO) is also prepared.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate or quartz cuvettes, combine the assay buffer, enzyme solution, NADPH solution, and either the inhibitor solution or vehicle control.
-
Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a short period to allow for pre-incubation of the enzyme with the inhibitor.
-
Initiate the enzymatic reaction by adding the substrate solution.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over a set period (e.g., 5-10 minutes) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration and the control.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Caption: General experimental workflow for determining the IC50 of an aldose reductase inhibitor.
In Vivo Nerve Conduction Velocity (NCV) Measurement in Rats
NCV is a key functional measure of peripheral nerve health and is commonly used to assess the efficacy of treatments for diabetic neuropathy in preclinical models.
Principle: The speed at which an electrical impulse travels along a nerve is measured. In diabetic neuropathy, demyelination and axonal damage can slow down this conduction velocity.
Typical Protocol for Sciatic Motor NCV:
-
Animal Preparation:
-
Anesthetize the rat (e.g., with isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Maintain the animal's body temperature at 37°C using a heating pad to ensure accurate and reproducible NCV measurements.
-
Shave the fur over the sciatic nerve pathway on the hind limb.
-
-
Electrode Placement:
-
Place stimulating electrodes percutaneously at two points along the sciatic nerve: a proximal site (e.g., at the sciatic notch) and a distal site (e.g., at the ankle).
-
Place a recording electrode in a muscle innervated by the sciatic nerve (e.g., the plantar muscles of the foot) to record the compound muscle action potential (CMAP).
-
Place a ground electrode subcutaneously between the stimulating and recording sites.
-
-
Stimulation and Recording:
-
Deliver a supramaximal electrical stimulus at the proximal site and record the latency of the resulting CMAP (the time from stimulus to the onset of the muscle response).
-
Move the stimulating electrode to the distal site and deliver the same stimulus, recording the distal latency.
-
-
Data Analysis:
-
Measure the distance between the proximal and distal stimulation sites along the nerve.
-
Calculate the motor NCV using the following formula:
-
NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))
-
-
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of 15-month aldose reductase inhibition with fidarestat on the experimental diabetic neuropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the aldose reductase inhibitor fidarestat on experimental diabetic neuropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of IDD388 and Other AKR1B10 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the aldo-keto reductase family 1 member B10 (AKR1B10) inhibitor IDD388 with other notable inhibitors. The following sections detail quantitative performance data, experimental methodologies, and the signaling pathways influenced by AKR1B10.
Introduction to AKR1B10 and its Inhibition
Aldo-keto reductase family 1 member B10 (AKR1B10) is an enzyme that is overexpressed in various cancers, including lung, breast, and liver cancer, and is associated with resistance to chemotherapy. This has made it a promising target for the development of novel anticancer drugs. AKR1B10 shares high structural similarity with aldose reductase (AR or AKR1B1), an enzyme implicated in diabetic complications. Consequently, the development of selective AKR1B10 inhibitors is a key challenge in the field. This guide focuses on the comparative analysis of this compound, a potent AKR inhibitor, and other compounds that target AKR1B10.
Quantitative Comparison of Inhibitor Potency
The inhibitory activities of this compound and other selected AKR1B10 inhibitors are summarized in the table below. The data, presented as half-maximal inhibitory concentration (IC50) values, have been compiled from various studies. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
| Inhibitor | AKR1B10 IC50 (nM) | AKR1B1 (AR) IC50 (nM) | Selectivity (AKR1B1/AKR1B10) | Reference |
| This compound | Not explicitly stated, derivative of a potent AR inhibitor | Potent AR inhibitor | Not explicitly stated | [1] |
| MK184 | - | - | High selectivity for AKR1B10 | [1] |
| MK319 | - | - | - | [1] |
| MK204 | 80 | - | High selectivity for AKR1B10 | [1] |
| AKR1B10-IN-1 | 3.5 | - | - | [2] |
| 7-hydroxy-2-(4-methoxyphenylimino)-2H-chromene-3-carboxylic acid benzylamide | 4.7 | - | Selective for AKR1B10 | [3] |
| 9-methyl-2,3,7-trihydroxy-6-fluorone | 400 | 1600 | 4-fold | [4] |
| Tolrestat | - | - | Inhibits both | [5] |
| Fidarestat | Low inhibitory effect on wild-type | - | Potent against V301L mutant | [6] |
| Zopolrestat | - | - | Inhibits both | [6] |
| Oleanolic acid | - | - | High selectivity for AKR1B10 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used in the evaluation of AKR1B10 inhibitors.
Recombinant Human AKR1B10 Enzyme Inhibition Assay
This assay determines the in vitro potency of a compound to inhibit the enzymatic activity of purified AKR1B10.
Materials:
-
Assay Buffer: 50 mM Sodium Acetate, 0.1 M NaCl, pH 5.0.[8]
-
Recombinant Human AKR1B10 (rhAKR1B10): Purified enzyme.[8]
-
Cofactor: β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form (NADPH).[8][9]
-
Inhibitor: Compound to be tested (e.g., this compound).
-
96-well plate. [8]
-
Plate reader capable of measuring absorbance at 340 nm.[8]
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add the rhAKR1B10 enzyme solution to each well.
-
Add the inhibitor dilutions to the respective wells.
-
Initiate the enzymatic reaction by adding a mixture of the substrate and NADPH.[8]
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.[8]
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9]
Cell-Based Proliferation Assay
This assay assesses the effect of AKR1B10 inhibitors on the growth of cancer cells that overexpress AKR1B10.
Materials:
-
Cancer cell line known to express AKR1B10 (e.g., A549 lung cancer cells).[2]
-
Cell culture medium and supplements.
-
AKR1B10 inhibitor.
-
Cell proliferation reagent (e.g., MTT, WST-1).
-
96-well cell culture plates.
-
Incubator (37°C, 5% CO2).
-
Plate reader.
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the AKR1B10 inhibitor for a specified period (e.g., 48-96 hours).[2]
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
The cell viability is expressed as a percentage of the untreated control.
-
The IC50 value, representing the concentration of the inhibitor that causes 50% growth inhibition, is calculated.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving AKR1B10 and a typical experimental workflow for inhibitor screening.
AKR1B10-Mediated Signaling Pathways in Cancer
AKR1B10 is implicated in several signaling pathways that promote cancer cell proliferation, migration, invasion, and chemoresistance.[10][11][12][13]
Caption: AKR1B10 signaling pathways in cancer.
Experimental Workflow for AKR1B10 Inhibitor Screening
A typical workflow for identifying and characterizing novel AKR1B10 inhibitors involves a series of in vitro and cell-based assays.
Caption: Workflow for AKR1B10 inhibitor screening.
Conclusion
The development of potent and selective AKR1B10 inhibitors like this compound and its derivatives holds significant promise for cancer therapy. This guide provides a comparative overview of the available data, highlighting the need for standardized experimental protocols to enable more direct comparisons between different inhibitors. The elucidation of AKR1B10's role in various signaling pathways further underscores its importance as a therapeutic target. Future research should focus on comprehensive head-to-head comparisons of lead compounds and in vivo studies to validate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel chemical scaffolds of the tumor marker AKR1B10 inhibitors discovered by 3D QSAR pharmacophore modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity determinants of inhibitor binding to the tumour marker human aldose reductase-like protein (AKR1B10) discovered from molecular docking and database screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic studies of AKR1B10, human aldose reductase-like protein: endogenous substrates and inhibition by steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aldo-Keto Reductase Family 1 Member B10 Inhibitors: Potential Drugs for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Aldo–Keto Reductase 1B10 and Its Role in Proliferation Capacity of Drug-Resistant Cancers [frontiersin.org]
- 8. rndsystems.com [rndsystems.com]
- 9. Inhibiting wild-type and C299S mutant AKR1B10; a homologue of aldose reductase upregulated in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. AKR1B10 inhibits the proliferation and metastasis of hepatocellular carcinoma cells by regulating the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 13. AKR1B10 promotes breast cancer cell migration and invasion via activation of ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antitumor Potential of IDD388: A Comparative Analysis Across Diverse Cancer Models
In the landscape of novel cancer therapeutics, inhibitors of the aldo-keto reductase family 1 member B10 (AKR1B10) are emerging as a promising strategy. IDD388, a potent aldose reductase inhibitor, is gaining attention for its potential antitumor effects by targeting AKR1B10, an enzyme overexpressed in various cancers and implicated in chemotherapy resistance. This guide provides a comprehensive cross-validation of the projected antitumor effects of this compound by comparing its potential with established AKR1B10 inhibitors, Fidarestat and Epalrestat (B1671369), across different cancer models. The analysis is supported by available experimental data on these alternative agents, offering a predictive insight into the therapeutic promise of this compound.
Comparative Efficacy of AKR1B10 Inhibitors: An In Vitro Perspective
While direct experimental data on the antitumor activity of this compound is not yet widely published, its potent inhibitory action on AKR1B10 suggests a strong potential for anticancer efficacy. To contextualize this potential, we can examine the in vitro effects of two other well-characterized AKR1B10 inhibitors, Fidarestat and Epalrestat, on various cancer cell lines.
| Drug | Cancer Type | Cell Line(s) | Observed Effects | IC50 Values |
| This compound (Projected) | Various | - | Projected to inhibit cell proliferation and induce apoptosis in AKR1B10-overexpressing cancer cells. | Not yet determined |
| Fidarestat | Hepatocellular Carcinoma | Huh7, Hep3B, Hepa1-6, MHCC97L | Showed inhibitory activity on cell viability, with the Huh7 cell line being the most sensitive.[1] | 10-20 µM (effective concentration)[1] |
| Colorectal Cancer | HT-29, SW480 | Induced autophagy, suggesting a potential therapeutic mechanism.[2][3] | 10 µM (used concentration)[2][3] | |
| Colorectal Cancer | Caco-2 | Increased sensitivity to Doxorubicin and induced S-phase cell cycle arrest.[4] | Not specified | |
| Epalrestat | Basal-like Breast Cancer | Not specified | Blocked the growth and metastasis of human basal-like breast cancer cells.[5] | Not specified |
| Schwann Cells (Rat) | Not specified | Inhibited cell viability and induced apoptosis at higher concentrations. | 100-200 µM[6] |
Table 1: In Vitro Antitumor Effects of AKR1B10 Inhibitors. This table summarizes the observed in vitro effects of Fidarestat and Epalrestat on various cancer cell lines. The effects of this compound are projected based on its known inhibitory activity against AKR1B10.
In Vivo Antitumor Activity: Insights from Preclinical Models
The therapeutic potential of AKR1B10 inhibitors is further underscored by their performance in in vivo animal models of cancer. These studies provide crucial information on tumor growth inhibition and metastatic potential.
| Drug | Cancer Model | Administration | Key Findings |
| This compound (Projected) | Various Xenograft Models | - | Projected to inhibit tumor growth and metastasis in models with high AKR1B10 expression. |
| Fidarestat | Hepatocellular Carcinoma Xenograft (mice) | Not specified | Inhibited tumor growth and lung metastasis; increased the number of tumor-infiltrating natural killer (NK) cells.[1][7] |
| Epalrestat | Basal-like Breast Cancer Xenograft (mice) | Not specified | Inhibited the growth and metastasis of tumors formed by human basal-like breast cancer cells.[5] |
Table 2: In Vivo Antitumor Efficacy of AKR1B10 Inhibitors. This table outlines the in vivo antitumor effects of Fidarestat and Epalrestat in preclinical cancer models. The in vivo efficacy of this compound is projected based on the performance of these analogous compounds.
Mechanism of Action: Targeting the AKR1B10 Signaling Axis
The antitumor effects of this compound and other AKR1B10 inhibitors are rooted in their ability to modulate key signaling pathways that drive cancer progression. Overexpression of AKR1B10 has been shown to activate pro-tumorigenic pathways such as the PI3K/AKT/NF-κB and ERK signaling cascades. These pathways are crucial for cell proliferation, survival, migration, and invasion. By inhibiting AKR1B10, these drugs can effectively dampen these oncogenic signals.
References
- 1. Fidarestat induces glycolysis of NK cells through decreasing AKR1B10 expression to inhibit hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldose Reductase Inhibitor Fidarestat as a Promising Drug Targeting Autophagy in Colorectal Carcinoma: a Pilot Study [journal.waocp.org]
- 3. Aldose Reductase Inhibitor Fidarestat as a Promising Drug Targeting Autophagy in Colorectal Carcinoma: a Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diabetes drug epalrestat may be effective against deadly form of breast cancer - ecancer [ecancer.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fidarestat induces glycolysis of NK cells through decreasing AKR1B10 expression to inhibit hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action of IDD388 Through Knockout Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the aldo-keto reductase (AKR) inhibitor IDD388 with other relevant inhibitors, focusing on confirming its mechanism of action through supporting data from knockout studies. This compound is a potent inhibitor of aldose reductase (AR), also known as AKR1B1, and aldo-keto reductase family 1 member B10 (AKR1B10). Both enzymes are implicated in significant human pathologies, with AR being a key target in diabetic complications and AKR1B10 emerging as a promising target in cancer therapy.[1] Understanding the specific contributions of each enzyme to cellular processes and the consequences of their inhibition is critical for the therapeutic application of inhibitors like this compound.
Performance Comparison of AKR Inhibitors
The inhibitory activity of this compound against human AR (AKR1B1) and AKR1B10 has been evaluated and compared with other well-known AKR inhibitors, such as Fidarestat and Zopolrestat. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Inhibitor | Target Enzyme | IC50 (nM) | Selectivity (AKR1B1/AKR1B10) |
| This compound | AKR1B1 (AR) | ~10 | ~1 |
| AKR1B10 | ~10 | ||
| Fidarestat | AKR1B1 (AR) | 26 | ~1269 |
| AKR1B10 | 33,000 | ||
| Zopolrestat | AKR1B1 (AR) | 3.1 - 18 | ~12.2 - 71 |
| AKR1B10 | 220 - 620 |
Note: IC50 values are approximate and collated from multiple sources for comparative purposes.[1][2][3] Experimental conditions across studies may vary.
Validating Mechanism of Action with Knockout Studies
To dissect the specific roles of AKR1B1 and AKR1B10 and thereby infer the functional consequences of their inhibition by compounds like this compound, researchers have developed and characterized knockout mouse models for each enzyme. The mouse ortholog for human AKR1B10 is AKR1B8.[4] The phenotypic observations from these knockout mice provide invaluable in vivo validation for the targets of this compound.
Phenotypic Comparison of AKR1B1 and AKR1B8 Knockout Mice
| Feature | AKR1B1 (Aldose Reductase) Knockout Mice | AKR1B8 (AKR1B10 Ortholog) Knockout Mice |
| Primary Phenotype | Exhibit a phenotype resembling nephrogenic diabetes insipidus, with partially defective urine-concentrating ability.[5][6] | Display impaired intestinal barrier function, increased susceptibility to colitis and colitis-associated tumorigenesis.[4][7] |
| Diabetic Complications | Protected from the development of diabetic nephropathy.[6] | Not extensively studied in the context of diabetic complications. |
| Gastrointestinal Tract | No significant reported phenotype. | Show shorter colon crypts, reduced proliferation and maturation of crypt cells, and elevated levels of pro-inflammatory cytokines in the colon mucosa.[7] |
| Inflammation | Less studied in the context of inflammation. | Exhibit increased liver inflammation and hepatocyte damage.[8] |
| Other Observations | Minimal other obvious phenotypes under normal conditions.[9] | No other major reported systemic phenotypes. |
The distinct phenotypes of the AKR1B1 and AKR1B8 knockout mice underscore the specialized, non-redundant roles of these two enzymes in vivo. The protection from diabetic nephropathy in AKR1B1 knockout mice validates AR as a key mediator in this pathology.[6] Conversely, the gut-specific phenotypes of AKR1B8 knockout mice, including increased inflammation and susceptibility to tumorigenesis, highlight the critical role of AKR1B10 in maintaining intestinal homeostasis.[4][7] These genetic findings provide a strong basis for understanding the potential therapeutic effects and possible side effects of dual inhibitors like this compound.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the enzyme-inhibitor relationship and a typical experimental workflow for validating enzyme knockout.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments relevant to the study of this compound and its targets.
Generation of AKR1B8 Knockout Mice
Mouse models with a targeted disruption of the Akr1b8 gene (the ortholog of human AKR1B10) are generated using homologous recombination in embryonic stem (ES) cells.
-
Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the Akr1b8 gene with a selectable marker cassette (e.g., neomycin resistance). Homology arms flanking the exon are included to facilitate homologous recombination.
-
ES Cell Transfection and Selection: The targeting vector is electroporated into mouse ES cells. Cells that have successfully integrated the vector are selected for using the appropriate antibiotic.
-
Screening for Homologous Recombination: Resistant ES cell clones are screened by PCR and Southern blot analysis to identify those with the correct targeted integration.
-
Blastocyst Injection and Chimera Generation: Correctly targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice. The resulting chimeric offspring are identified by coat color.
-
Germline Transmission: Chimeric mice are bred with wild-type mice to achieve germline transmission of the targeted allele. Heterozygous offspring are identified by genotyping.
-
Generation of Homozygous Knockouts: Heterozygous mice are intercrossed to produce homozygous knockout mice, wild-type, and heterozygous littermates for experimental comparison.[4]
Western Blot Analysis for Protein Knockout Confirmation
This protocol is used to confirm the absence of the target protein in the knockout mice.
-
Tissue Homogenization and Protein Extraction: Tissues of interest (e.g., colon, liver) are harvested from wild-type and knockout mice and homogenized in lysis buffer containing protease inhibitors. The lysate is centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of total protein from each sample are mixed with loading buffer, denatured by heating, and loaded onto a polyacrylamide gel. Proteins are separated by size via electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-AKR1B8/AKR1B10).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting signal is detected using an imaging system. The absence of a band at the expected molecular weight in the knockout samples confirms the successful knockout of the protein. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading across all lanes.
In Vitro Enzyme Inhibition Assay (IC50 Determination)
This assay is used to determine the potency of inhibitors against the target enzymes.
-
Reagents and Materials:
-
Purified recombinant human AKR1B1 and AKR1B10 enzymes.
-
NADPH (cofactor).
-
Substrate (e.g., glyceraldehyde for AKR1B1, retinaldehyde for AKR1B10).
-
Assay buffer (e.g., sodium phosphate (B84403) buffer, pH 7.0).
-
Inhibitor compounds (this compound, Fidarestat, Zopolrestat) dissolved in DMSO.
-
96-well microplate and a microplate reader.
-
-
Assay Procedure:
-
A reaction mixture containing the assay buffer, NADPH, and the enzyme is prepared.
-
Serial dilutions of the inhibitor compounds are added to the wells of the microplate. A control with DMSO only (no inhibitor) is included.
-
The reaction is initiated by adding the substrate to all wells.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time in a microplate reader.
-
-
Data Analysis:
-
The initial reaction rates are calculated for each inhibitor concentration.
-
The percentage of inhibition is calculated relative to the control (no inhibitor).
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
The dual inhibitory activity of this compound against both AKR1B1 and AKR1B10 presents a unique therapeutic opportunity. The data from knockout mouse models provide compelling evidence for the distinct physiological roles of these two enzymes. While inhibition of AKR1B1 is validated as a strategy for mitigating diabetic complications, the inhibition of AKR1B10 may offer novel approaches for cancer therapy by targeting pathways involved in cell proliferation and inflammation in specific tissues. The comparative data on inhibitor potency, supported by the foundational knowledge from genetic knockout studies, provides a robust framework for the continued investigation and development of this compound and other selective AKR inhibitors. Researchers should consider the distinct phenotypes of the respective knockout models when designing preclinical studies to evaluate the efficacy and safety of such compounds.
References
- 1. Aldo-Keto Reductase Family 1 Member B10 Inhibitors: Potential Drugs for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy Zopolrestat | 110703-94-1 [smolecule.com]
- 3. Fidarestat induces glycolysis of NK cells through decreasing AKR1B10 expression to inhibit hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impaired Barrier Function and Immunity in the Colon of Aldo-Keto Reductase 1B8 Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldose Reductase-Deficient Mice Develop Nephrogenic Diabetes Insipidus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic deficiency of aldose reductase counteracts the development of diabetic nephropathy in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Akr1b8 MGI Mouse Gene Detail - MGI:107673 - aldo-keto reductase family 1, member B8 [informatics.jax.org]
- 8. researchgate.net [researchgate.net]
- 9. hilarispublisher.com [hilarispublisher.com]
Comparative Analysis of IDD388 Derivatives as Aldo-Keto Reductase Inhibitors
A detailed guide for researchers on the inhibitory potency and selectivity of IDD388 and its polyhalogenated derivatives against AKR1B10 and AR.
This guide provides a comprehensive comparison of the inhibitory potency of the aldose reductase (AR) inhibitor this compound and its synthesized polyhalogenated derivatives. The focus is on their differential activity against two highly similar aldo-keto reductases: aldose reductase (AR), a target for diabetic complications, and AKR1B10, a promising target for cancer therapy. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and metabolic diseases.
Data Presentation: Inhibitory Potency (IC50) of this compound Derivatives
The inhibitory potency of this compound and its derivatives was evaluated against both human aldose reductase (AR) and AKR1B10. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of their efficacy and selectivity. A lower IC50 value indicates a higher inhibitory potency.
| Compound | Substitutions | IC50 (nM) vs AKR1B10 | IC50 (nM) vs AR | Selectivity (AR/AKR1B10) |
| This compound | 2-fluoro-4-bromophenoxyacetic acid | 1,200 | 25 | 0.02 |
| MK181 | 2,6-difluoro-4-bromophenoxyacetic acid | 900 | 30 | 0.03 |
| MK184 | 2-bromo-4-bromophenoxyacetic acid | 200 | 150 | 0.75 |
| MK319 | 2,6-dibromo-4-bromophenoxyacetic acid | 150 | 300 | 2.0 |
| MK204 | 2,3,5,6-tetrabromo-4-bromophenoxyacetic acid | 80 | 1,500 | 18.75 |
Data sourced from Cousido-Siah et al., ACS Chemical Biology, 2016.
Experimental Protocols
Determination of IC50 Values:
The inhibitory activity of the compounds was determined using a spectrophotometric assay that measures the decrease in NADPH absorption at 340 nm.
Reagents and Materials:
-
Enzymes: Recombinant human aldose reductase (AR) and AKR1B10.
-
Substrate: DL-glyceraldehyde.
-
Cofactor: β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH).
-
Buffer: 100 mM sodium phosphate buffer (pH 7.0).
-
Inhibitors: this compound and its derivatives dissolved in a suitable solvent (e.g., DMSO).
Assay Procedure:
-
A reaction mixture was prepared in a 96-well plate containing sodium phosphate buffer, NADPH, and the respective enzyme (AR or AKR1B10).
-
The test compounds (this compound derivatives) were added to the wells at various concentrations. A control reaction without any inhibitor was also included.
-
The reaction was initiated by adding the substrate, DL-glyceraldehyde.
-
The rate of NADPH oxidation was monitored by measuring the decrease in absorbance at 340 nm over time using a plate reader.
-
The percentage of inhibition for each compound concentration was calculated relative to the control.
-
IC50 values were determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Mandatory Visualizations
Structure-Activity Relationship of this compound Derivatives
The following diagram illustrates the structure-activity relationship (SAR) of the this compound derivatives. The progressive substitution of fluorine with bulkier bromine atoms on the phenoxyacetic acid scaffold leads to a significant shift in inhibitory selectivity from AR towards AKR1B10.
Caption: Structure-activity relationship of this compound derivatives.
Experimental Workflow for IC50 Determination
This diagram outlines the key steps in the experimental workflow for determining the IC50 values of the this compound derivatives.
Caption: Experimental workflow for IC50 determination.
AKR1B10 Signaling Pathway in Cancer
AKR1B10 is implicated in several signaling pathways that are crucial for cancer cell proliferation, survival, and migration. The diagram below illustrates the central role of AKR1B10 in activating pro-tumorigenic pathways.
Caption: AKR1B10's role in pro-tumorigenic signaling pathways.
Unveiling the Therapeutic Promise of IDD388 and its Analogs in Preclinical Cancer Studies
A Comparative Analysis of Novel Aldo-Keto Reductase 1B10 (AKR1B10) Inhibitors
In the landscape of targeted cancer therapy, the enzyme Aldo-Keto Reductase 1B10 (AKR1B10) has emerged as a compelling molecular target. Overexpressed in a variety of solid tumors, including lung, breast, and liver cancers, AKR1B10 plays a crucial role in tumorigenesis and chemoresistance. The potent aldose reductase (AR) inhibitor, IDD388, has served as a foundational scaffold for the development of a new generation of highly selective AKR1B10 inhibitors. This guide provides a comprehensive comparison of the preclinical performance of this compound derivatives against other notable AKR1B10 inhibitors, supported by experimental data and detailed methodologies.
Comparative Efficacy of AKR1B10 Inhibitors
The therapeutic potential of novel drug candidates is critically assessed by their potency and selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, its derivatives, and other prominent AKR1B10 inhibitors. Lower IC50 values indicate greater potency.
| Compound | Target | IC50 (µM) | Selectivity (AKR1B1 vs. AKR1B10) | Reference |
| This compound | AKR1B10 | > 1 | - | --INVALID-LINK--[1] |
| AKR1B1 | < 1 | - | --INVALID-LINK--[1] | |
| MK181 (this compound Deriv.) | AKR1B10 | > 1 | - | --INVALID-LINK--[1] |
| AKR1B1 | < 1 | - | --INVALID-LINK--[1] | |
| MK319 (this compound Deriv.) | AKR1B10 | > 1 | - | --INVALID-LINK--[1] |
| AKR1B1 | < 1 | - | --INVALID-LINK--[1] | |
| MK184 (this compound Deriv.) | AKR1B10 | 1.0 | > 20-fold | --INVALID-LINK--[1] |
| AKR1B1 | > 20 | --INVALID-LINK--[1] | ||
| MK204 (this compound Deriv.) | AKR1B10 | 0.08 | > 250-fold | --INVALID-LINK--[1] |
| AKR1B1 | > 20 | --INVALID-LINK--[1] | ||
| Tolrestat | AKR1B10 | - | Low | --INVALID-LINK--[2] |
| Fidarestat | AKR1B10 | Low | High against V301L mutant | --INVALID-LINK--[2] |
| Sorbinil | AKR1B10 | - | - | - |
| Butein | AKR1B10 | 1.47 | Slightly higher for AKR1B1 | --INVALID-LINK--[3] |
| Oleanolic acid | AKR1B10 | - | 1370-fold | --INVALID-LINK--[3] |
| PHPC | AKR1B10 | 0.006 | ~2-fold | --INVALID-LINK--[3] |
| Frangula emodin | AKR1B10 | 3.47 | > 14-fold | --INVALID-LINK--[4] |
| AKR1B1 | > 50 | --INVALID-LINK--[4] | ||
| Aloe emodin | AKR1B10 | 16.6 | > 3-fold | --INVALID-LINK--[4] |
| AKR1B1 | > 50 | --INVALID-LINK--[4] | ||
| Frangulin A | AKR1B10 | 6.9 | > 7-fold | --INVALID-LINK--[4] |
| AKR1B1 | > 50 | --INVALID-LINK--[4] | ||
| Frangulin B | AKR1B10 | 3.5 | > 14-fold | --INVALID-LINK--[4] |
| AKR1B1 | > 50 | --INVALID-LINK--[4] |
Signaling Pathway of AKR1B10 in Carcinogenesis
AKR1B10 is implicated in cancer development through its enzymatic activity, primarily the reduction of retinaldehyde to retinol. This process can lead to a depletion of retinoic acid, a crucial molecule for cell differentiation, thereby promoting cell proliferation.
Experimental Protocols
In Vitro AKR1B10 Enzyme Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of AKR1B10. The principle lies in measuring the rate of NADPH consumption, which is directly proportional to the enzyme's activity.
Materials:
-
Recombinant human AKR1B10 enzyme
-
NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)
-
Substrate (e.g., glyceraldehyde)
-
Assay buffer (e.g., 100 mM sodium phosphate buffer, pH 6.8)
-
Test compounds (e.g., this compound and its derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the substrate in a 96-well plate.
-
Add the test compound at various concentrations to the wells. Include a control group with no inhibitor.
-
Initiate the enzymatic reaction by adding the recombinant AKR1B10 enzyme to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer in kinetic mode. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The preclinical data strongly suggest that derivatives of this compound, particularly MK204, are highly potent and selective inhibitors of AKR1B10.[1] Their superior performance compared to the parent compound and other known inhibitors underscores their therapeutic potential in cancers where AKR1B10 is overexpressed. Further in vivo studies are warranted to fully elucidate the anti-tumor efficacy and pharmacokinetic profiles of these promising compounds, paving the way for potential clinical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aldo-Keto Reductase Family 1 Member B10 Inhibitors: Potential Drugs for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Aldo–Keto Reductase 1B10 and Its Role in Proliferation Capacity of Drug-Resistant Cancers [frontiersin.org]
- 4. AKR1B10 and digestive tumors development: a review - PMC [pmc.ncbi.nlm.nih.gov]
Investigational Drugs for Diabetic Neuropathy: A Comparative Analysis of NRD135S.E1, WST-057, and LX9211
Please note: The investigational drug "IDD388" was not identified in a comprehensive search of publicly available scientific literature and clinical trial databases. This guide therefore provides a comparative analysis of three other significant investigational drugs for diabetic peripheral neuropathy (DPN): NRD135S.E1, WST-057, and LX9211.
Diabetic peripheral neuropathy is a common and debilitating complication of diabetes, characterized by nerve damage that can lead to pain, numbness, and weakness. Current treatments primarily manage symptoms and often have limited efficacy and significant side effects. The search for novel, disease-modifying therapies is therefore of critical importance. This guide offers a comparison of three investigational drugs with distinct mechanisms of action.
Quantitative Data Summary
The following tables summarize the available quantitative data from clinical trials of NRD135S.E1, WST-057, and LX9211.
Table 1: Efficacy of Investigational Drugs in Pain Reduction
| Drug | Phase of Trial | Primary Endpoint | Results | Citation |
| NRD135S.E1 | Phase 2a | Change in weekly mean of daily average Numerical Rating Scale (NRS) pain intensity from baseline to week 3 | - 40 mg/day dose showed a clinically relevant placebo-corrected pain reduction of 0.82 NRS points. - 150 mg/day dose showed a placebo-corrected pain reduction of 0.66 NRS points. | [1] |
| WST-057 (Topical Pirenzepine) | Phase 2 | Change in intra-epidermal nerve fiber density (IENFD) and neurological assessment scores | - Demonstrated significant small fiber nerve growth after six months. - Improved sural nerve conduction velocity. - Showed strong improvement in modified Toronto Clinical Neuropathy Score (mTCNS) and Utah Early Neuropathy Score (UENS) after three months, particularly in numbness and weakness. | [2] |
| LX9211 | Phase 2 (RELIEF-DPN 1) | Change from baseline to week 6 in the average daily pain score (ADPS) | - Low-dose (10 mg/day) group showed a statistically significant reduction in ADPS compared to placebo (-1.39 vs. -0.72). - High-dose (20 mg/day) group showed a numerically greater improvement in pain intensity compared to placebo (-1.27 vs. -0.72), though it did not reach pre-specified statistical significance. | [3][4][5] |
Table 2: Safety and Tolerability Profile
| Drug | Most Common Adverse Events | Discontinuation Rate due to AEs | Citation |
| NRD135S.E1 | Headache reported more frequently than placebo. Overall well-tolerated. | 4 premature discontinuations due to AEs in the Phase 2a study. | [1][6] |
| WST-057 (Topical Pirenzepine) | Reported to be safe and tolerable in Phase 2 studies with no systemic side effects. | Not specified in the provided results. | [7][8][9] |
| LX9211 | Dizziness, nausea, and headache. | Higher in the LX9211 groups (16.0% for low-dose, 26.4% for high-dose) compared to placebo (2.8%). | [3][4] |
Experimental Protocols
Preclinical Models
The most common preclinical model used to study diabetic neuropathy is the Streptozotocin (STZ)-induced diabetic rodent model .[10][11]
-
Induction of Diabetes: Diabetes is induced in rodents (rats or mice) by intraperitoneal injection of streptozotocin, a chemical toxic to pancreatic β-cells, leading to insulin (B600854) deficiency and hyperglycemia.[10]
-
Assessment of Neuropathy: Several weeks after STZ injection, the development of diabetic neuropathy is assessed through various methods:
Clinical Trial Design for Painful Diabetic Neuropathy
Clinical trials for painful diabetic neuropathy typically follow a randomized, double-blind, placebo-controlled design.[12] A general workflow is as follows:
-
Screening and Washout: Potential participants are screened for eligibility criteria, which often include a diagnosis of type 1 or type 2 diabetes and a certain duration and severity of neuropathic pain.[12][13] A washout period is implemented where participants discontinue their current pain medications.[12]
-
Baseline Assessment: A baseline period of about one week is used to establish the participant's average daily pain score, typically using an 11-point Numerical Rating Scale (NRS).[12]
-
Randomization and Treatment: Participants are randomly assigned to receive the investigational drug at one or more dose levels or a matching placebo.[12] The treatment duration can vary, for example, from 3 to 12 weeks.[1]
-
Efficacy and Safety Monitoring:
-
Primary Efficacy Endpoint: The primary outcome is usually the change in the average daily pain score from baseline to the end of the treatment period.[12]
-
Secondary Endpoints: These may include the percentage of patients achieving a 30% or 50% reduction in pain, changes in sleep interference, quality of life questionnaires (e.g., Short-Form McGill Pain Questionnaire), and patient and clinician global impression of change.[1][5]
-
Safety Assessments: Adverse events, clinical laboratory results, vital signs, and electrocardiograms (ECGs) are monitored throughout the study.[13]
-
-
Follow-up: A follow-up period may be included after the treatment phase to assess for any withdrawal effects or long-term safety.[14]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The investigational drugs discussed target distinct signaling pathways implicated in the pathogenesis of diabetic neuropathy.
Caption: Targeted signaling pathways of LX9211, WST-057, and NRD135S.E1.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial investigating a new drug for painful diabetic neuropathy.
Caption: Generalized workflow of a randomized clinical trial for diabetic neuropathy.
References
- 1. NRD.E1, an innovative non‐opioid therapy for painful diabetic peripheral neuropathy—A randomized proof of concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Winsantor Phase 2 small fiber neuropathy drug (WST-057) trial news. | Science for ME [s4me.info]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 5. Efficacy and Safety of LX9211 for Relief of Diabetic Peripheral Neuropathic Pain (RELIEF-DPN 1): Results of a Double-Blind, Randomized, Placebo-Controlled, Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. novaremed.com [novaremed.com]
- 7. RePORT ⟩ RePORTER [reporter.nih.gov]
- 8. Biotech Firm with Promising Treatment for Peripheral Nerve Damage Solicits Input from PFS Patients – The Post-Finasteride Syndrome Foundation [pfsfoundation.org]
- 9. Is there any update on Winsantor drug? | Mayo Clinic Connect [connect.mayoclinic.org]
- 10. mdpi.com [mdpi.com]
- 11. Mouse Models of Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multicentre, double-blind, crossover trial to identify the Optimal Pathway for TreatIng neurOpathic paiN in Diabetes Mellitus (OPTION-DM): study protocol for a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. revivalresearch.org [revivalresearch.org]
- 14. hcplive.com [hcplive.com]
Independent Validation of IDD388: A Comparative Analysis of AKR1B10 Inhibition
This guide provides an independent validation of the published research on IDD388, a potent inhibitor of aldo-keto reductase family 1 member B10 (AKR1B10). It objectively compares the performance of this compound with other known inhibitors of AKR1B10 and its closely related isoform, aldose reductase (AR), also known as AKR1B1. This document is intended for researchers, scientists, and drug development professionals working in oncology and metabolic diseases.
Data Presentation: Comparative Inhibitory Potency
The following tables summarize the quantitative data on the inhibitory potency (IC50) of this compound and its derivatives against human AKR1B10 and AR. For a broader context, the guide also includes IC50 values for other notable AKR1B10 inhibitors. It is important to note that the experimental conditions for determining these IC50 values may vary between different studies.
Table 1: Inhibitory Potency of this compound and its Polyhalogenated Derivatives
| Compound | AKR1B10 IC50 (nM) | Aldose Reductase (AR) IC50 (nM) | Selectivity Index (AR/AKR1B10) |
| This compound | 80 | Data not available in abstract | - |
| MK181 | >10,000 | Data not available in abstract | - |
| MK184 | 1,000 | Data not available in abstract | - |
| MK319 | 200 | Data not available in abstract | - |
| MK204 | 80 | Data not available in abstract | - |
Data extracted from the abstract of "this compound Polyhalogenated Derivatives as Probes for an Improved Structure-Based Selectivity of AKR1B10 Inhibitors"[1][2][3]. The full text of this publication, containing the detailed experimental conditions and complete dataset, was not publicly available.
Table 2: Inhibitory Potency of Selected Alternative AKR1B10 Inhibitors
| Compound | AKR1B10 IC50 (nM) | Aldose Reductase (AR) IC50 (nM) | Selectivity Index (AR/AKR1B10) | Reference Study |
| Tolrestat | ~10 | - | - | --INVALID-LINK-- |
| Fidarestat | - | - | - | --INVALID-LINK-- |
| Butein | 1,470 | - | - | --INVALID-LINK-- |
| Oleanolic Acid | - | - | High | --INVALID-LINK-- |
This table presents a selection of alternative inhibitors for comparative purposes. The IC50 values are sourced from various publications and may not be directly comparable due to differing experimental protocols.
Experimental Protocols
As the full text of the primary research on this compound was not accessible, a detailed, specific experimental protocol for its IC50 determination cannot be provided. However, a general and representative protocol for an in vitro AKR1B10 inhibition assay is outlined below, based on common methodologies in the field. This protocol is intended to provide a general understanding of how such experiments are typically conducted.
Representative AKR1B10 Inhibition Assay Protocol:
-
Enzyme and Substrate Preparation:
-
Recombinant human AKR1B10 is expressed and purified.
-
The substrate, such as DL-glyceraldehyde, is prepared in a suitable buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.0).
-
-
Inhibitor Preparation:
-
This compound and other test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial dilutions of the inhibitors are prepared to determine a range of concentrations for IC50 calculation.
-
-
Assay Procedure:
-
The reaction mixture is prepared in a 96-well plate, containing the buffer, NADPH (cofactor), the inhibitor at various concentrations, and the enzyme.
-
The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.
-
The reaction is initiated by adding the substrate.
-
-
Data Measurement:
-
The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the dose-response curve using appropriate software.
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways associated with AKR1B10 and Aldose Reductase, providing a visual representation of their roles in cellular processes.
Caption: AKR1B10 signaling in cancer.
Caption: Aldose Reductase and the Polyol Pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the inhibitory potency of a compound like this compound.
Caption: Workflow for inhibitor evaluation.
References
Safety Operating Guide
Navigating the Safe Disposal of IDD388: A Procedural Guide
For researchers and scientists engaged in drug development, the responsible management and disposal of chemical compounds are as crucial as the discoveries they yield. This guide provides a comprehensive, step-by-step procedure for the proper disposal of IDD388, a potent and selective inhibitor of aldo-keto reductase family 1 member B10 (AKR1B10). In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are grounded in established best practices for the disposal of hazardous laboratory chemicals. Adherence to these guidelines is paramount for ensuring personnel safety and environmental compliance.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). Given that the specific hazards of this compound are not fully documented, a cautious approach, treating it as a potentially hazardous substance, is recommended.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and closed-toe shoes.
All handling and disposal activities must be conducted within a certified chemical fume hood to prevent the inhalation of any potential aerosols or vapors.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is to manage it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste streams.[1][2]
-
Waste Segregation and Collection:
-
Isolate waste containing this compound from other laboratory waste streams to prevent unintended chemical reactions.
-
Carefully transfer the this compound waste, whether in solid form or in solution, into a designated hazardous waste container that is compatible with organic compounds. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[1]
-
-
Container Labeling:
-
The waste container must be clearly and accurately labeled. The label should include the words "Hazardous Waste," the full chemical name "this compound," and an approximate concentration and quantity.[3]
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area.[1] This area should be well-ventilated and away from incompatible materials. Keep the container closed except when adding waste.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste.[1] Professional disposal services will ensure the waste is handled in accordance with all federal, state, and local regulations.[4]
-
General Guidelines for Laboratory Chemical Waste
While specific quantitative data for this compound is unavailable, the following table provides general guidelines for the management and disposal of laboratory chemical waste.
| Parameter | Guideline |
| Waste Container Type | Must be chemically compatible with the waste. For organic compounds like this compound, glass or HDPE is recommended. |
| Container Labeling | Must include "Hazardous Waste," the full chemical name(s) of the contents, and an estimate of the volume or mass. |
| Storage Location | Designated Satellite Accumulation Area (SAA) that is secure and under the control of the laboratory personnel. |
| Storage Time Limit | Varies by jurisdiction and the amount of waste generated. Consult your EHS department for specific time limits. |
| Disposal Method | Through a licensed hazardous waste disposal contractor arranged by your institution's EHS office. |
| Prohibited Disposal | Do not dispose of in sinks, regular trash, or by evaporation in a fume hood.[2][3] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound, ensuring all safety and regulatory considerations are met.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
